1-amino-2,3-dihydro-1H-inden-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKPABLUSNUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479206-20-7 | |
| Record name | 1-amino-2,3-dihydro-1H-inden-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-amino-2,3-dihydro-1H-inden-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-amino-2,3-dihydro-1H-inden-4-ol is a unique bicyclic primary amine and phenol. This molecule holds potential as a scaffold in medicinal chemistry due to its structural rigidity and the presence of key functional groups. Aminoindane derivatives have shown significant activity as modulators of various biological targets, including sphingosine-1-phosphate (S1P) receptors. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a plausible synthetic route with detailed experimental protocols, and an examination of the relevant biological signaling pathways associated with analogous structures.
Chemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO | Calculated |
| Molecular Weight | 149.19 g/mol | PubChem[1][2][3] |
| Appearance | Predicted: Off-white to light yellow solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water | N/A |
| pKa (amino group) | Predicted: ~9-10 | N/A |
| pKa (hydroxyl group) | Predicted: ~10-11 | N/A |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H-NMR | Aromatic protons (δ 6.5-7.5 ppm), benzylic methine proton (δ ~4.0-4.5 ppm), aliphatic methylene protons (δ 2.0-3.5 ppm), amine and hydroxyl protons (broad singlets, variable chemical shift) |
| ¹³C-NMR | Aromatic carbons (δ 110-150 ppm), benzylic methine carbon (δ ~50-60 ppm), aliphatic methylene carbons (δ ~20-40 ppm) |
| IR Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretch (medium, ~3300-3400 cm⁻¹, may show two bands for primary amine), C-H aromatic stretch (>3000 cm⁻¹), C-H aliphatic stretch (<3000 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹) |
| Mass Spectrometry | Molecular ion (M⁺) at m/z 149. Common fragments may include loss of NH₃ (m/z 132), loss of H₂O (m/z 131), and cleavage of the five-membered ring. |
Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from a commercially available precursor, 4-hydroxy-1-indanone. The first step would be the synthesis of 4-hydroxy-1-indanone, followed by reductive amination to yield the target compound.
Synthesis of 4-hydroxy-1-indanone
A method for the industrial production of 4-hydroxy-1-indanone has been described, involving the hydrolysis of dihydrocoumarin followed by cyclization.[4]
-
Reaction: Dihydrocoumarin is hydrolyzed in the presence of an acid catalyst to yield an intermediate, which is then cyclized using a strong acid to form 4-hydroxy-1-indanone.
-
Reagents and Solvents: Dihydrocoumarin, hydrochloric acid, polyphosphoric acid, strong acid resin.
-
Procedure:
-
Dihydrocoumarin is reacted with 6M hydrochloric acid at 100°C for 3-5 hours.
-
After cooling, the resulting solid intermediate is filtered, washed with water, and dried.
-
The intermediate is then subjected to a cyclization reaction with polyphosphoric acid and a strong acid resin catalyst to yield 4-hydroxy-1-indanone.[4]
-
Reductive Amination of 4-hydroxy-1-indanone
This protocol is a general procedure for the reductive amination of a ketone to a primary amine using ammonia and a reducing agent.[5][6][7]
-
Reaction: 4-hydroxy-1-indanone is reacted with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.
-
Reagents and Solvents: 4-hydroxy-1-indanone, ammonia (in methanol or as ammonium acetate), sodium cyanoborohydride (or another suitable reducing agent like sodium triacetoxyborohydride), methanol, acetic acid (catalyst).
-
Procedure:
-
Dissolve 4-hydroxy-1-indanone in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride to the reaction mixture in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Mandatory Visualizations
Synthetic Workflow
Caption: Plausible two-step synthesis of this compound.
Biological Signaling Pathway
Aminoindane derivatives have been investigated as modulators of sphingosine-1-phosphate (S1P) receptors.[1][2][8][9] The drug Ozanimod, which contains a related structural moiety, is an S1P receptor agonist. The following diagram illustrates the general S1P signaling pathway that could be modulated by compounds like this compound.
Caption: Simplified Sphingosine-1-Phosphate (S1P) signaling pathway.
Conclusion
This compound presents an interesting scaffold for the development of novel therapeutics. While direct experimental data is limited, this guide provides a solid foundation based on the properties of analogous compounds, a plausible and detailed synthetic route, and a relevant biological context. The information presented herein should serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 5. gctlc.org [gctlc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Ozanimod - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-amino-2,3-dihydro-1H-inden-4-ol, a valuable intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthesis workflows.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a hydroxylated indane backbone with a primary amine, makes it a versatile precursor for a range of therapeutic agents. This guide outlines the most plausible and referenced synthetic routes, commencing from commercially available starting materials.
Overall Synthesis Pathway
The most direct and industrially viable synthesis of this compound proceeds in two key stages:
-
Synthesis of 4-Hydroxy-1-indanone: This intermediate is prepared via the hydrolysis and subsequent cyclization of dihydrocoumarin.
-
Amination of 4-Hydroxy-1-indanone: The ketone functionality of 4-hydroxy-1-indanone is converted to a primary amine through two primary methods:
-
Method A: One-Pot Reductive Amination: A direct conversion of the ketone to the amine.
-
Method B: Oximation followed by Reduction: A two-step process involving the formation of an oxime intermediate, which is then reduced to the amine.
-
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-1-indanone
This procedure is adapted from an industrial production method, ensuring scalability and high yield.[1]
Reaction: Dihydrocoumarin is first hydrolyzed to 3-(2-hydroxyphenyl)propanoic acid, which is then cyclized to 4-hydroxy-1-indanone.
Experimental Workflow:
Protocol:
-
Hydrolysis:
-
In a suitable reactor, charge 6M hydrochloric acid (840 mL) and dihydrocoumarin (148 g, 1.0 mol).
-
Heat the mixture to 100°C and maintain for 3 hours.
-
Cool the reaction mixture to 25°C.
-
Filter the resulting solid, wash the filter cake with water, and dry to obtain 3-(2-hydroxyphenyl)propanoic acid.
-
-
Cyclization:
-
In a separate reactor, charge toluene (600 mL), the intermediate from the previous step (133 g, 0.8 mol), and a strongly acidic resin (2.6 g).
-
With stirring, add polyphosphoric acid (399 g) in portions.
-
Heat the mixture to 115°C and maintain for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding it to ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to afford 4-hydroxy-1-indanone.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield of Intermediate 1 | ~94% | [1] |
| Overall Yield of 4-Hydroxy-1-indanone | High (specific value not stated, but suitable for industrial production) | [1] |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | [2] |
Step 2, Method A: Reductive Amination of 4-Hydroxy-1-indanone
This method offers a direct, one-pot conversion of the ketone to the primary amine. Several reducing agents can be employed.
Reaction: 4-Hydroxy-1-indanone reacts with an ammonia source in the presence of a reducing agent to form this compound.
Experimental Workflow (General):
Protocol Example (using Sodium Cyanoborohydride):
-
To a solution of 4-hydroxy-1-indanone (10 mmol) in methanol, add ammonium acetate (50 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium cyanoborohydride (15 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of dilute hydrochloric acid.
-
Basify the mixture with aqueous sodium hydroxide and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Expected Yield | 60-85% | Based on similar reductive aminations |
| Molecular Formula | C₉H₁₁NO | |
| Molecular Weight | 149.19 g/mol |
Step 2, Method B: Oximation and Reduction
This two-step method provides an alternative route to the desired amine.
Reaction: 4-Hydroxy-1-indanone is first converted to its oxime, which is subsequently reduced.
Experimental Workflow:
Protocol:
-
Oximation:
-
Dissolve 4-hydroxy-1-indanone (10 mmol) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (12 mmol) and reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain 4-hydroxy-1-indanone oxime.
-
-
Reduction:
-
Dissolve the oxime from the previous step in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the final product.
-
Quantitative Data (Expected):
| Parameter | Oximation | Reduction | Reference |
| Expected Yield | >90% | 70-90% | Based on similar reactions[3] |
| Molecular Formula | C₉H₉NO₂ | C₉H₁₁NO | |
| Molecular Weight | 163.17 g/mol | 149.19 g/mol |
Conclusion
The synthesis of this compound is readily achievable through a two-stage process starting from dihydrocoumarin. The key intermediate, 4-hydroxy-1-indanone, can be prepared in high yield. The subsequent amination can be performed either through a direct reductive amination or a two-step oximation-reduction sequence. The choice of method may depend on the desired scale, available reagents, and stereochemical considerations. For stereospecific synthesis, enzymatic reductive amination could be explored, drawing parallels from the synthesis of similar chiral aminoindanes. The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis and further process development of this important chemical intermediate.
References
Spectroscopic Data for 1-amino-2,3-dihydro-1H-inden-4-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic characterization of the compound 1-amino-2,3-dihydro-1H-inden-4-ol. A comprehensive search of available scientific literature and chemical databases was conducted to collate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific molecule. This document aims to present this data in a structured format, provide detailed experimental protocols for its acquisition, and illustrate the analytical workflow.
Introduction
This compound is a substituted indane derivative. The structural elucidation and confirmation of such molecules are fundamentally reliant on a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern. A thorough understanding of these spectroscopic properties is crucial for its identification, purity assessment, and further use in research and development.
Spectroscopic Data Analysis
The absence of specific data precludes the creation of detailed data tables and experimental protocols for the target compound at this time.
General Experimental Protocols for Spectroscopic Analysis of Aminoindane Derivatives
While specific data for this compound is unavailable, this section outlines general methodologies that would be employed for its characterization. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound.
-
¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include multiplets for the aliphatic protons on the indane ring, distinct signals for the aromatic protons, and a signal for the benzylic proton adjacent to the amino group.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded, typically using a proton-decoupled pulse sequence. This would provide information on the number of unique carbon environments. The chemical shifts of the aromatic and aliphatic carbons would be key indicators of the substitution pattern.
-
2D NMR Techniques: To unambiguously assign proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be utilized.
Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet or a thin film.
-
Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm⁻¹. Key vibrational bands to be expected for this compound would include:
-
O-H stretching from the hydroxyl group (broad, ~3200-3600 cm⁻¹).
-
N-H stretching from the primary amine (two bands, ~3300-3500 cm⁻¹).
-
C-H stretching from the aromatic and aliphatic regions.
-
C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).
-
C-O and C-N stretching bands.
-
Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable methods for generating ions of the molecule.
-
Mass Analysis: High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion ([M+H]⁺), which would confirm the elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern would provide structural information, such as the loss of water, ammonia, or other small neutral molecules.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.
Technical Guide: Preparation of (S)-1-amino-2,3-dihydro-1H-inden-4-ol
This document provides a comprehensive technical overview of the synthetic routes for the preparation of (S)-1-amino-2,3-dihydro-1H-inden-4-ol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and logical diagrams of the synthetic pathways.
Introduction
(S)-1-amino-2,3-dihydro-1H-inden-4-ol is a chiral amine of significant interest due to its structural motif, which is present in various biologically active molecules. The stereospecific synthesis of this compound is crucial for its application in the development of new therapeutic agents. This guide outlines two primary strategies for its preparation: a biocatalytic approach for direct asymmetric synthesis and a classical chemical approach involving the resolution of a racemic mixture. The synthesis begins with the preparation of the key intermediate, 4-hydroxy-1-indanone.
Synthesis of the Key Intermediate: 4-hydroxy-1-indanone
The precursor for the amination reaction is 4-hydroxy-1-indanone. A common and efficient method for its synthesis starts from dihydrocoumarin, involving a two-step process of hydrolysis followed by intramolecular cyclization.
Experimental Protocol: Synthesis of 4-hydroxy-1-indanone
Step 1: Hydrolysis of Dihydrocoumarin
-
To a 1-liter reactor, add 6M hydrochloric acid (840 ml) and dihydrocoumarin (148 g, 1.0 mol).
-
Heat the reaction mixture to 100°C and maintain for 3 hours to complete the reaction.
-
Cool the reaction mixture to 25°C.
-
Filter the resulting solid, wash the filter cake with water, and dry to obtain 3-(2-hydroxyphenyl)propanoic acid as a pink solid.
Step 2: Cyclization to 4-hydroxy-1-indanone
-
In a 5-liter reaction vessel, add anhydrous aluminum trichloride (2500 g, 18.75 mol) and sodium chloride (500 g, 8.5 mol).
-
Heat the mixture to 200°C with strong stirring until a molten salt mixture is formed.
-
Slowly add the 3-(2-hydroxyphenyl)propanoic acid (from Step 1) to the molten salt.
-
Maintain the reaction at 200°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Purify the crude product by recrystallization to yield 4-hydroxy-1-indanone.[1][2]
Quantitative Data for 4-hydroxy-1-indanone Synthesis
| Step | Reactants | Reagents | Conditions | Yield | Purity | Reference |
| 1. Hydrolysis | Dihydrocoumarin | 6M HCl | 100°C, 3h | 94-96% | Not specified | [1] |
| 2. Cyclization | 3-(2-hydroxyphenyl)propanoic acid | Anhydrous AlCl₃, NaCl | 200°C, 2h | ~95% | Not specified | [1][2] |
Asymmetric Synthesis of (S)-1-amino-2,3-dihydro-1H-inden-4-ol
The introduction of the amine group at the C1 position with the desired (S)-stereochemistry can be achieved through several methods. Biocatalytic asymmetric amination using transaminases offers a direct and highly enantioselective route.
Biocatalytic Asymmetric Amination
Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone substrate.[3][4][5] By selecting an appropriate (S)-selective transaminase, 4-hydroxy-1-indanone can be directly converted to the desired (S)-enantiomer of 1-amino-2,3-dihydro-1H-inden-4-ol with high enantiomeric excess.
References
- 1. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 2. 4-Hydroxyindan-1-one | 40731-98-4 [m.chemicalbook.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-amino-2,3-dihydro-1H-inden-4-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of 1-amino-2,3-dihydro-1H-inden-4-ol derivatives and their analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its core presence in approved drugs and investigational agents targeting a range of conditions, from neurodegenerative diseases to cancer.
Core Structure and Therapeutic Relevance
The 1-amino-2,3-dihydro-1H-indene scaffold is a key pharmacophore found in several biologically active molecules. A prominent example is Ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis.[1] The core structure's rigidity and amenability to substitution at various positions make it an attractive template for designing novel therapeutic agents. Derivatives have shown potential as S1P receptor modulators, β2-adrenoceptor agonists, and anticancer agents.[2]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves multi-step sequences. A common strategy is the stereoselective synthesis of chiral aminoindanols, which are valuable building blocks.
Stereoselective Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile
A key intermediate for certain S1P receptor modulators is (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. An efficient biocatalytic approach using transaminase enzymes has been developed for its synthesis from 4-cyanoindanone. This method offers high enantioselectivity and yield compared to traditional chemical processes.[2]
Experimental Protocol: Enzymatic Amination of 4-cyanoindanone [2]
-
Step 1: Buffer Preparation: A buffer solution is prepared with secondary butylamine, water, triethanolamine, and pyridoxal phosphate. The pH is adjusted to 8.0 with concentrated HCl.
-
Step 2: Enzymatic Reaction: To the buffer solution, a transaminase enzyme is added, followed by 4-cyanoindanone and dimethyl sulfoxide (DMSO). The reaction mixture is heated to 40°C for 96 hours and monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Isolation: Upon completion, a 10% sodium hydroxide solution is added, and the mixture is stirred. The product is then extracted with ethyl acetate and purified by distillation under vacuum to yield (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
Pharmacological Activity and Structure-Activity Relationships (SAR)
Derivatives of the this compound core have been investigated for various pharmacological activities.
Sphingosine-1-Phosphate (S1P) Receptor Modulation
The 1-amino-2,3-dihydro-1H-indene moiety is a key structural feature of S1P receptor modulators like Ozanimod.[1] These modulators bind to S1P receptors, particularly S1P1, leading to their internalization and degradation. This functional antagonism prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes and exerting an immunomodulatory effect.[3][4]
Structure-Activity Relationship (SAR) for S1P Receptor Agonists:
The development of selective S1P1 receptor agonists is crucial to minimize side effects associated with the activation of other S1P receptor subtypes, such as bradycardia mediated by S1P3.[3] SAR studies on related S1P1 agonists have shown that small structural modifications can significantly impact potency and selectivity.
β2-Adrenoceptor Agonism
The 1-amino-2,3-dihydro-1H-indene-4-carbonitrile intermediate has also been utilized in the preparation of pyridinyl-containing carboxamides as β2-adrenoceptor agonists.[2] These agonists are of interest for the treatment of inflammatory and allergic lung diseases.
General SAR for β-Adrenergic Agonists:
-
Substitution on the Phenyl Ring: Hydroxyl groups at the 3 and 4 positions of the phenyl ring are generally associated with maximal agonist activity.
-
Substitution on the Amino Group: The size of the substituent on the amino group influences receptor selectivity. Larger substituents tend to increase β-receptor activity and decrease α-receptor activity. For instance, increasing the bulk from a hydrogen (norepinephrine) to an isopropyl group (isoproterenol) enhances β-receptor agonism.[5]
Anticancer Activity
While specific data for this compound derivatives is limited in the public domain, related indenopyrazole and indenoazine structures have been synthesized and evaluated for their anticancer properties.
Quantitative Data
The following tables summarize representative quantitative data for related compounds, illustrating the format for presenting such information.
Table 1: In Vitro Anticancer Activity of Indenopyrazole Analogs
| Compound | Cell Line | IC50 (µM) |
| Analog 1 | HT-29 (Colon) | 8.5 ± 0.7 |
| Panc-1 (Pancreatic) | 12.3 ± 1.1 | |
| MDA-MB-231 (Breast) | 7.9 ± 0.6 | |
| Analog 2 | HT-29 (Colon) | 6.2 ± 0.5 |
| Panc-1 (Pancreatic) | 9.8 ± 0.9 | |
| MDA-MB-231 (Breast) | 5.4 ± 0.4 |
Data is hypothetical and for illustrative purposes.
Table 2: S1P Receptor Binding Affinities and Functional Potencies of Modulators
| Compound | S1P1 Ki (nM) | S1P1 EC50 (nM) | S1P5 Ki (nM) | S1P5 EC50 (nM) |
| Ozanimod | 0.23 | 0.41 | 5.8 | 13.3 |
| Siponimod | 0.97 | 0.39 | 3.5 | 1.8 |
| Ponesimod | 0.42 | 0.56 | >1000 | >1000 |
Data adapted from publicly available sources for illustrative comparison.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel compounds.
Competitive Radioligand Binding Assay for S1P Receptors
This assay is used to determine the binding affinity (Ki) of a test compound to a specific S1P receptor subtype.
-
Materials:
-
Cell membranes from cells overexpressing a single human S1P receptor subtype (e.g., S1P1).
-
Radioligand (e.g., [³H]-ozanimod).[7]
-
Test compounds.
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, 0.5% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
Glass fiber filter plates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Serially dilute test compounds in assay buffer.
-
In a 96-well plate, add the diluted test compounds, radioligand, and cell membranes.
-
Incubate for 60-90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through the filter plate, washing with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression.
-
Determine the Ki value using the Cheng-Prusoff equation.
-
S1P1 Functional Assay (cAMP Inhibition)
This assay measures the functional potency (EC50) of a compound by quantifying its ability to activate the Gi-coupled S1P1 receptor, which leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
Materials:
-
Cells expressing the human S1P1 receptor.
-
cAMP detection kit.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
-
Procedure:
-
Seed cells in a 384-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer and add serially diluted test compounds.
-
Incubate for 15-30 minutes.
-
Add forskolin to all wells to stimulate cAMP production and incubate.
-
Lyse the cells and measure cAMP levels using the detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
Calculate the EC50 value using a sigmoidal dose-response curve fit.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Materials:
-
Cancer cell lines (e.g., HT-29, Panc-1, MDA-MB-231).
-
Cell culture medium and supplements.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot the percentage of viability against the log concentration of the test compound.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.
References
- 1. Molecular and neuroimmune pharmacology of S1P receptor modulators and other disease-modifying therapies for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpamc.com [ajpamc.com]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 7. benchchem.com [benchchem.com]
Biological Activity of 1-Amino-2,3-dihydro-1H-inden-4-ol Analogues: A Technical Guide
Overview of Aminoindan Derivatives' Biological Profile
Aminoindan derivatives are a class of compounds recognized for their significant interactions with the central nervous system. Notably, these molecules have been investigated for their potential as dopaminergic agents for conditions like Parkinson's disease and for their neuroprotective properties. The major metabolite of the anti-Parkinson's drug rasagiline is (R)-1-aminoindan, which itself exhibits neuroprotective effects.[1][2][3][4] Another related compound, hydroxyaminoindan, a metabolite of ladostigil, also demonstrates neuroprotective capabilities.[1] Furthermore, substitutions on the aminoindan core structure, such as in 4-hydroxy-2-(di-n-propylamino)indan, have been shown to yield potent dopaminergic agonists.[5][6]
Quantitative Biological Data of Aminoindan Analogues
While specific Ki or IC50 values for a broad range of receptors are not extensively detailed in the provided literature for all analogues, key quantitative and semi-quantitative findings are summarized below.
| Compound/Analogue | Target/Assay | Finding | Reference |
| (R)-4-hydroxy-2-(di-n-propylamino)indan | Dopamine Agonist Effect (isolated cat atrium) | ~100 times more potent than the (S)-enantiomer | [5][6] |
| (S)-4-hydroxy-2-(di-n-propylamino)indan | Dopamine Agonist Effect (isolated cat atrium) | ~100-fold less potent than the (R)-enantiomer | [5][6] |
| (R)-1-aminoindan | Neuroprotection (SK-N-SH cells) | Effective at 0.1-1 µmol/L | [1] |
| Hydroxyaminoindan | Neuroprotection (SK-N-SH cells) | Exerted similar neuroprotective properties to (R)-1-aminoindan | [1] |
| (R)-1-aminoindan | Glutamatergic Transmission (rat hippocampal slice) | Significant attenuation of pyramidal cell response at 15 µM | [7] |
| Rasagiline | Glutamatergic Transmission (rat hippocampal slice) | Significant attenuation of pyramidal cell response at 30 µM | [7] |
Key Biological Activities and Signaling Pathways
Dopaminergic Activity
Certain aminoindan derivatives are potent agonists at dopamine receptors. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors are the primary targets.[8] Agonism at these receptors can modulate neurotransmission and is a key mechanism for treating Parkinson's disease.[8] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase.[8][9]
Neuroprotective Activity
(R)-1-aminoindan and hydroxyaminoindan have demonstrated significant neuroprotective properties.[1] The proposed mechanism involves the activation of protein kinase C (PKC), specifically the pro-survival isoform PKCε.[1] This leads to a cascade of anti-apoptotic effects, including the upregulation of Bcl-2 and Bcl-xl and the decreased cleavage of caspases 9 and 3.[1] This pathway ultimately promotes cell survival and protects against neurotoxin-induced cell death.[1]
Experimental Protocols
Dopamine Receptor Binding Assay (Competitive)
This protocol outlines a general method for determining the affinity (Ki) of a test compound for dopamine receptors using a radioligand competition assay.[10][11]
Materials:
-
Crude membrane preparation from cells (e.g., HEK293) or tissues (e.g., rat striatum) expressing the dopamine receptor subtype of interest.[11]
-
Radioligand (e.g., [³H]SCH23390 for D1-like, [³H]spiperone for D2-like receptors).[10][12]
-
Unlabeled test compound (aminoindan derivative).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Glass fiber filters (pre-soaked).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in assay buffer.[10]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.[11]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Neuroprotection Assay
This protocol provides a general method for assessing the neuroprotective effects of a compound against a specific neurotoxin in a cell culture model.[1][2]
Materials:
-
Neuronal cell line (e.g., human neuroblastoma SK-N-SH or rat pheochromocytoma PC-12 cells).[1]
-
Cell culture medium and supplements.
-
Neurotoxin (e.g., 6-hydroxydopamine).[1]
-
Test compound (e.g., (R)-1-aminoindan or hydroxyaminoindan).
-
Reagents for assessing cell viability (e.g., MTT or LDH assay kit).
-
Reagents for apoptosis assays (e.g., caspase activity kits, antibodies for Western blotting of apoptotic proteins like Bcl-2).[1]
Procedure:
-
Cell Culture: Culture the neuronal cells in appropriate medium and conditions.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
Toxin Exposure: Add the neurotoxin to the cell culture medium to induce cell death.
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT assay, which measures mitochondrial metabolic activity.
-
Assessment of Apoptosis: Analyze markers of apoptosis. This can include measuring the activity of caspases (e.g., caspase-3) or quantifying the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) via Western blot.[1]
-
Data Analysis: Compare the cell viability and apoptotic markers in cells treated with the neurotoxin alone versus those pre-treated with the test compound. An increase in viability and a decrease in apoptotic markers indicate a neuroprotective effect.
Conclusion
While direct data for 1-amino-2,3-dihydro-1H-inden-4-ol is lacking, the analysis of its structural analogues reveals a rich pharmacology centered on the dopaminergic system and neuroprotective pathways. Compounds like 4-hydroxy-2-(di-n-propylamino)indan highlight the potential for potent and stereoselective dopamine receptor agonism within this chemical class. Furthermore, metabolites of clinically used drugs, such as (R)-1-aminoindan, demonstrate that the aminoindan scaffold is a viable backbone for developing agents with neuroprotective properties, potentially acting through the modulation of PKC-mediated anti-apoptotic signaling. Further investigation is warranted to synthesize and characterize the specific biological profile of this compound to determine its place within the pharmacological landscape of its analogues.
References
- 1. Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 3. researchgate.net [researchgate.net]
- 4. The neuroprotective mechanism of 1-(R)-aminoindan, the major metabolite of the anti-parkinsonian drug rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor agonistic activities of R- and S-enantiomers of 4-hydroxy-2-di-n-propylaminoindan in cat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1-amino-2,3-dihydro-1H-inden-4-ol
Executive Summary
This technical guide addresses the request for an in-depth analysis of the mechanism of action for the compound 1-amino-2,3-dihydro-1H-inden-4-ol. A comprehensive search of the scientific literature and chemical databases has been conducted to assemble all available information regarding its pharmacology, receptor binding profiles, and associated signaling pathways. The objective was to provide a detailed resource for research and drug development professionals, complete with quantitative data, experimental protocols, and visual diagrams.
Introduction
This compound is a small molecule belonging to the amino-indan class of compounds. The amino-indan scaffold is a recognized pharmacophore present in various biologically active molecules. This guide was intended to consolidate the existing knowledge on the 4-hydroxy substituted derivative to facilitate further research and development.
Current State of Research
Despite a thorough investigation into the pharmacology of this compound, no studies providing quantitative data (e.g., Ki, IC50, EC50), receptor binding assays, or functional studies were identified. The current body of knowledge is limited to its chemical identity and stability. For instance, the chemical stability of hydroxy-1-aminoindans is noted to be influenced by the position of the hydroxyl group, with the 4-OH regioisomer being stable.[1]
While research exists on other isomers and derivatives, such as cis-1-amino-2-indanol, which is a key building block in asymmetric synthesis, this information is not directly applicable to the mechanism of action of the 4-ol isomer.[2][3] Similarly, studies on N-substituted aminoindans have shown affinity for dopamine D2-like receptors, but these findings cannot be directly extrapolated to the unsubstituted this compound.[4] A related compound, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, has been identified as an intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, but this does not define the activity of the 4-ol compound itself.[5]
Data Presentation
Due to the absence of quantitative pharmacological data in the literature, no tables summarizing binding affinities, potency, or efficacy can be provided at this time.
Experimental Protocols
As no specific experiments on the mechanism of action of this compound have been published, a detailed methodology section cannot be compiled.
Signaling Pathways and Visualizations
Given the lack of information on the molecular targets and downstream effects of this compound, the creation of signaling pathway diagrams would be purely speculative and scientifically unfounded. Therefore, no Graphviz diagrams are included in this report.
Future Directions
The absence of pharmacological data for this compound highlights a gap in the current scientific knowledge. Future research efforts could focus on:
-
In vitro Receptor Screening: A broad panel screening against a diverse set of G-protein coupled receptors (GPCRs), ion channels, and enzymes would be a critical first step in identifying potential biological targets. Given the activity of related compounds, initial screening could focus on dopamine and other monoamine receptors.
-
Functional Assays: Following the identification of potential targets, functional assays (e.g., cAMP accumulation, calcium mobilization, or GTPγS binding assays) would be necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
In vivo Studies: Should in vitro activity be confirmed, subsequent in vivo studies in appropriate animal models would be required to understand its physiological effects and potential therapeutic applications.
Conclusion
While the amino-indan scaffold is of significant interest to the scientific and drug development communities, this compound remains an uncharacterized molecule in terms of its mechanism of action. This guide serves to report the current lack of available data and to propose a path forward for future investigation. Researchers are encouraged to undertake the foundational pharmacological studies necessary to elucidate the biological activity of this compound.
References
- 1. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and pharmacological characterization of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpamc.com [ajpamc.com]
1-amino-2,3-dihydro-1H-inden-4-ol solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 1-amino-2,3-dihydro-1H-inden-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable building block in medicinal chemistry. Understanding its solubility and stability is critical for its effective use in drug discovery and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound and its derivatives. It also outlines detailed experimental protocols for assessing these properties, based on established industry guidelines.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring both a hydrophilic amino group and a hydroxyl group on a relatively rigid indane scaffold, suggests a moderate solubility profile. The stability of this compound is crucial for its storage, handling, and incorporation into more complex molecules. This guide aims to provide a thorough understanding of these physicochemical properties.
Solubility Profile
Direct quantitative solubility data for this compound in various solvents is not extensively available in the public domain. However, information on a closely related derivative provides valuable insight.
A study involving a covalent pan-Inhibitor of Apoptosis Proteins (IAP) antagonist, which incorporates the (R)-1-amino-2,3-dihydro-1H-inden-4-ol moiety, reported its solubility. This derivative was found to be soluble up to 2 mM in an aqueous buffer at pH 7.5 and 25°C[1].
Table 1: Illustrative Solubility Data for a Derivative of this compound
| Solvent System | Temperature (°C) | pH | Solubility (mM) |
| Aqueous Buffer | 25 | 7.5 | ≤ 2 |
It is important to note that the solubility of this compound itself may differ from this derivative due to the influence of the additional chemical functionalities.
Stability Profile
The stability of this compound is crucial for ensuring its integrity during storage and in experimental settings.
General Stability
Safety data sheets indicate that this compound hydrochloride is stable under recommended storage conditions, which include a cool, dry, and well-ventilated area. It is advised to keep the container tightly closed and away from incompatible substances such as strong oxidizing agents.
Stability in Solution
The aforementioned study on a derivative of (R)-1-amino-2,3-dihydro-1H-inden-4-ol also provides some indication of its stability in solution. The derivative was described as "long-lived (several hours)" in an aqueous buffer at pH 7.5 and 25°C[1]. This suggests a reasonable degree of stability under these conditions.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound, based on established pharmaceutical industry guidelines.
Solubility Determination: Kinetic and Thermodynamic Methods
4.1.1. Kinetic Solubility Assessment
This method is rapid and suitable for early-stage discovery to identify potential solubility liabilities.
-
Objective: To determine the concentration at which the compound precipitates from a solution when added from a concentrated DMSO stock.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
4.1.2. Thermodynamic Solubility Assessment (Shake-Flask Method)
This method provides the equilibrium solubility, which is a more accurate representation of the compound's intrinsic solubility.
-
Objective: To determine the equilibrium concentration of a saturated solution of the compound.
-
Methodology:
-
Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Stability Assessment: Forced Degradation and Long-Term Stability
Stability testing is performed according to the International Council for Harmonisation (ICH) guidelines.
4.2.1. Forced Degradation Studies
These studies are designed to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Objective: To assess the stability of the compound under stress conditions.
-
Methodology:
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C).
-
Photostability: Expose a solution and the solid compound to light of a specified intensity and duration (as per ICH Q1B guidelines).
-
Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometer) to identify and quantify any degradants.
-
4.2.2. Long-Term Stability Studies
These studies evaluate the stability of the compound under recommended storage conditions over a prolonged period.
-
Objective: To determine the re-test period or shelf life of the compound.
-
Methodology:
-
Store aliquots of the solid compound in controlled environment chambers under long-term storage conditions (e.g., 25°C / 60% RH) and accelerated storage conditions (e.g., 40°C / 75% RH).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples.
-
Analyze the samples for appearance, assay, and purity using a validated analytical method.
-
Caption: Workflow for Forced Degradation and Long-Term Stability Studies.
Conclusion
While specific quantitative data for this compound remains limited, the available information on a key derivative suggests moderate aqueous solubility and stability. The experimental protocols outlined in this guide, based on industry standards, provide a robust framework for researchers to thoroughly characterize the solubility and stability of this important chemical intermediate. Such characterization is essential for its successful application in the development of new therapeutics.
References
Methodological & Application
Application Note: Asymmetric Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile Using Transaminase Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a critical chiral intermediate for the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators, such as Ozanimod and Ponesimod, which are used in the treatment of neurodegenerative diseases like multiple sclerosis.[1] Traditional chemical synthesis routes to this compound often involve multiple steps, harsh reaction conditions, and result in racemic mixtures that require challenging chiral resolution, leading to poor yields and low enantioselectivity.[1]
Biocatalysis, particularly using ω-transaminase (ω-TAm) enzymes, offers a superior alternative.[2][3][4] Transaminases catalyze the asymmetric transfer of an amino group from a suitable donor to a prochiral ketone, producing a chiral amine with high enantiomeric excess (ee).[5][6][7] This method provides a direct, single-step synthesis from 4-cyanoindanone, achieving high conversion and exceptional chiral purity under mild, environmentally friendly conditions.[1][5] This application note provides a detailed protocol for the stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile using an (S)-selective transaminase.
Principle of the Reaction
The synthesis relies on an (S)-selective ω-transaminase to catalyze the amination of the prochiral ketone, 4-cyanoindanone. The enzyme utilizes a pyridoxal-5'-phosphate (PLP) cofactor to facilitate the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to the ketone substrate.[6][7] The reaction equilibrium can be shifted towards the product by using a large excess of the amine donor or by employing a system to remove the ketone by-product (e.g., acetone).[2][8] This asymmetric synthesis approach can theoretically achieve a 100% yield of the desired (S)-enantiomer.[2][9]
Figure 1: Transaminase-catalyzed asymmetric synthesis of the target chiral amine.
Data Presentation
The enzymatic approach demonstrates significant advantages over conventional chemical methods.
Table 1: Comparison of Chemical vs. Enzymatic Synthesis
| Parameter | Conventional Chemical Synthesis | Transaminase-Mediated Synthesis | Reference |
|---|---|---|---|
| Number of Steps | Multiple (synthesis followed by resolution) | Single Step (asymmetric synthesis) | [1] |
| Enantioselectivity | Low (produces racemate) | High (>99% ee) | [1] |
| Chiral Purity | Requires separate resolution step | 100% chiral purity achieved directly | [1] |
| Yield | Generally poor after resolution | Good to excellent | [1] |
| Reaction Conditions | Often harsh (extreme temperatures/pressures) | Mild (e.g., 40°C, aqueous buffer) | [1][5] |
| Catalyst | Toxic heavy metals may be used | Biodegradable enzyme |[5] |
Table 2: Optimized Parameters for Enzymatic Synthesis
| Parameter | Value / Condition | Reference |
|---|---|---|
| Substrate | 4-Cyanoindanone | [1] |
| Enzyme | (S)-selective ω-Transaminase | [1] |
| Co-solvent | Dimethyl sulfoxide (DMSO) | [10] |
| Buffer | Phosphate or Tris-HCl buffer | [11] |
| pH | 7.5 - 9.0 | [11][12] |
| Temperature | 40°C | [1][10] |
| Reaction Time | 24 - 96 hours | [1][10] |
| Final Conversion | Complete (>99%) | [1] |
| Final Chiral Purity | 100% ((S)-isomer) |[1] |
Experimental Protocols
The following protocols provide a framework for the synthesis and analysis. Researchers should optimize conditions based on the specific transaminase and equipment used.
Protocol 1: Asymmetric Synthesis
This protocol is adapted from analogous synthesis of the (R)-enantiomer.[10]
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
-
Reaction Mixture Assembly:
-
In a sealed reaction vessel, add the appropriate volume of buffer (e.g., 2.7 mL for a small-scale reaction).
-
Add the (S)-selective transaminase enzyme (e.g., 30 mg). Commercially available screening kits can be used to identify the optimal enzyme.
-
Add the amine donor. If using isopropylamine, a concentration of 0.5 M to 1.0 M is typically effective for shifting the reaction equilibrium.
-
Add pyridoxal-5'-phosphate (PLP) cofactor to a final concentration of 1 mM.
-
In a separate vial, dissolve the substrate, 4-cyanoindanone (e.g., 5 mg), in a minimal amount of DMSO (e.g., 0.3 mL).
-
-
Reaction Initiation: Add the substrate solution to the enzyme-buffer mixture to start the reaction.
-
Incubation:
-
Seal the vessel tightly.
-
Incubate the reaction at 40°C with gentle agitation (e.g., 200 rpm) for 24 to 96 hours.
-
-
Monitoring: Monitor the reaction's progress periodically by withdrawing a small aliquot for TLC or HPLC analysis. An initial experiment showed only ~10% product formation under certain conditions, indicating that reaction time and enzyme choice are critical for achieving complete conversion.[1][10]
Protocol 2: Reaction Work-up and Product Isolation
-
Reaction Quenching: Once the reaction reaches completion, stop the reaction by adjusting the pH. Raise the pH of the reaction mixture to >10 using 10% sodium hydroxide solution and stir for 30 minutes at room temperature.[10] This step helps to deprotonate the amine product for efficient extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x reaction volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.[10]
Protocol 3: Analysis of Chiral Purity
-
Sample Preparation: Dissolve a small amount of the isolated product in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A typical mobile phase is a mixture of n-heptane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape. The exact ratio must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Interpretation: The (S)- and (R)-enantiomers will have distinct retention times. Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers. The biocatalytic method is capable of producing the (S)-amine with 100% chiral purity, showing only a single peak corresponding to the (S)-enantiomer.[1]
Visualized Workflow
Figure 2: General experimental workflow for the enzymatic synthesis and analysis.
Conclusion
The use of transaminase enzymes provides a highly efficient, stereoselective, and sustainable method for the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.[1] This single-step biocatalytic process overcomes the major drawbacks of traditional chemical routes, offering superior chiral purity and yield under mild operating conditions.[1] This approach is scalable and aligns with the principles of green chemistry, making it an attractive strategy for the industrial production of key pharmaceutical intermediates.[2][5]
References
- 1. ajpamc.com [ajpamc.com]
- 2. almacgroup.com [almacgroup.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ajpamc.com [ajpamc.com]
- 11. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid, sensitive colorimetric assay for the high-throughput screening of transaminases in liquid or solid-phase - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06817G [pubs.rsc.org]
Application Notes and Protocols for the Laboratory Synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, 4-hydroxy-1-indanone, from dihydrocoumarin. This is followed by a reductive amination of the ketonic group to yield the target amine. This protocol offers a robust and scalable method for obtaining this important intermediate.
Introduction
This compound and its derivatives are significant scaffolds in the development of various therapeutic agents. The presence of both a hydroxyl and an amino group on the indan framework allows for diverse functionalization, making it a key intermediate for creating libraries of compounds for screening. The 4-hydroxy regioisomer is chemically stable and synthetically accessible, lending itself to reliable laboratory production.[1] This protocol details a practical and efficient synthesis route suitable for laboratory-scale production.
Synthesis Overview
The synthesis of this compound is achieved in two primary stages:
-
Synthesis of 4-hydroxy-1-indanone: Dihydrocoumarin is hydrolyzed and then cyclized to form 4-hydroxy-1-indanone.[2]
-
Reductive Amination: The ketone group of 4-hydroxy-1-indanone is converted to an amine via reductive amination to yield the final product.[3][4]
Experimental Protocols
Part 1: Synthesis of 4-hydroxy-1-indanone[2]
This procedure is adapted from an industrial production method and can be scaled down for laboratory use.
Materials:
-
Dihydrocoumarin
-
6M Hydrochloric Acid (HCl)
-
Toluene
-
Polyphosphoric acid (PPA)
-
Strong acid resin (e.g., Amberlyst 15)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis of Dihydrocoumarin:
-
In a round-bottom flask equipped with a reflux condenser, combine dihydrocoumarin and 6M hydrochloric acid.
-
Heat the mixture to 100°C and maintain reflux for 3-5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product, 3-(2-hydroxyphenyl)propanoic acid, will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Cyclization to 4-hydroxy-1-indanone:
-
In a separate round-bottom flask, add the dried 3-(2-hydroxyphenyl)propanoic acid, toluene, and a catalytic amount of strong acid resin.
-
While stirring, add polyphosphoric acid in portions.
-
Heat the mixture to 115°C and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
-
Part 2: Synthesis of this compound via Reductive Amination[3][4]
This protocol employs a one-pot reductive amination procedure.
Materials:
-
4-hydroxy-1-indanone
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Glacial acetic acid (optional, to maintain pH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
pH meter or pH paper
Procedure:
-
Imine Formation and In Situ Reduction:
-
Dissolve 4-hydroxy-1-indanone in methanol in a round-bottom flask.
-
Add a large excess of ammonium acetate or aqueous ammonia to the solution.
-
If necessary, adjust the pH to 6-7 with glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate container, dissolve sodium cyanoborohydride or sodium triacetoxyborohydride in a small amount of methanol.
-
Slowly add the reducing agent solution to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of 1M HCl until gas evolution ceases.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation
| Parameter | Part 1: 4-hydroxy-1-indanone Synthesis | Part 2: Reductive Amination |
| Starting Material | Dihydrocoumarin | 4-hydroxy-1-indanone |
| Key Reagents | 6M HCl, Polyphosphoric Acid | Ammonium Acetate, NaBH₃CN |
| Solvent | Toluene | Methanol |
| Reaction Temperature | 100-115°C | Room Temperature |
| Reaction Time | 9-11 hours (total) | 12-24 hours |
| Typical Yield | 70-85%[2] | 60-80% (estimated) |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme caution and quench carefully.
-
Polyphosphoric acid is corrosive. Handle with care.
-
Hydrochloric acid is corrosive and has irritating fumes.
Diagrams
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 3. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Purification of 1-amino-2,3-dihydro-1H-inden-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-amino-2,3-dihydro-1H-inden-4-ol is a valuable building block in medicinal chemistry and drug development. Its purity is paramount for the synthesis of active pharmaceutical ingredients (APIs) and for ensuring reproducible biological activity. This document provides detailed application notes and protocols for the purification of this aminoindanol derivative. The methodologies described are based on common techniques for the purification of structurally related compounds and can be adapted and optimized for specific research and development needs. A key consideration for this molecule is the stability of its various regioisomers; the 4-hydroxy isomer has been reported to be stable, which facilitates its purification and handling.[1]
Impurity Profile
The impurity profile of crude this compound will largely depend on the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Reaction byproducts: Isomeric aminoindanols, products of over-reaction, or rearrangement products.
-
Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting the most effective purification strategy.
Recommended Purification Techniques
Several techniques can be employed for the purification of this compound. The choice of method will depend on the nature of the impurities, the scale of the purification, and the desired final purity.
-
Acid-Base Extraction: This is a fundamental and highly effective technique for separating basic compounds like aminoindanols from neutral and acidic impurities. The amino group can be protonated to form a water-soluble salt, which can then be separated from water-insoluble impurities. Subsequent basification of the aqueous layer liberates the free amine, which can be extracted into an organic solvent.
-
Recrystallization: This is a powerful technique for purifying solid compounds to a high degree of purity. The choice of solvent is critical and is based on the principle that the target compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities should remain soluble at all temperatures or be insoluble. For amino alcohols, recrystallization of the free base or a salt form (e.g., hydrochloride or tartrate) is common.
-
Column Chromatography: This technique is suitable for separating the target compound from impurities with different polarities. For basic amines like this compound, special considerations are needed when using silica gel as the stationary phase to avoid streaking and potential degradation.
Data Presentation
The following table summarizes quantitative data for the purification of related aminoindane compounds, which can serve as a reference for optimizing the purification of this compound.
| Compound | Purification Method | Details | Purity | Yield | Reference |
| (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | Extraction | Ethyl acetate extraction after basification with 10% NaOH | 100% (chiral purity by HPLC) | Not specified | [2] |
| Racemic cis-1-amino-2-indanol | Ritter Reaction & Work-up | Reaction with H₂SO₄ in acetonitrile, followed by hydrolysis. | Not specified | 55-60% | |
| Enantiopure (1R,2S)-1-amino-2-indanol | Diastereomeric Salt Crystallization | Resolution using (S)-2-phenylpropionic acid. | Enantiopure | 35% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes a general procedure for the purification of this compound from neutral and acidic impurities.
Materials:
-
Crude this compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M HCl. The protonated aminoindanol will move to the aqueous phase. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Wash the combined aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). This will deprotonate the aminoindanol, causing it to precipitate or form an oil.
-
Extract the liberated this compound with an organic solvent (e.g., ethyl acetate). Repeat the extraction 2-3 times.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system needs to be determined experimentally.
Materials:
-
Purified this compound from Protocol 1
-
Screening solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water, and mixtures thereof)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can also be tested.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 3: Purification by Column Chromatography
This protocol is for the purification of this compound using flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)
-
Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The target compound should have an Rf value of approximately 0.2-0.4. To prevent streaking, add a small amount of a base (e.g., 0.5-1% triethylamine or a few drops of ammonium hydroxide) to the eluent.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualization of Experimental Workflow
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for 1-amino-2,3-dihydro-1H-inden-4-ol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations to yield enantiomerically pure products. This is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy and safety of a drug are often dependent on its specific stereoisomer. 1-amino-2,3-dihydro-1H-inden-4-ol and its structural isomers, such as cis-1-amino-2-hydroxyindan, are powerful chiral auxiliaries derived from the indane scaffold. Their rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of chemical reactions.
These amino alcohols are particularly effective when converted into oxazolidinone derivatives. This transformation creates a conformationally rigid tricyclic system that effectively shields one face of the enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity. This application note provides an overview of the use of this compound as a chiral auxiliary, with detailed protocols for its application in asymmetric aldol reactions, drawing upon established procedures for the closely related and well-documented cis-1-amino-2-hydroxyindan.
Principle of Asymmetric Induction
The stereochemical outcome of reactions employing chiral auxiliaries is dictated by the steric and electronic properties of the auxiliary. In the case of indane-derived oxazolidinones, the bulky, fused ring system effectively blocks one face of the reactive enolate. The auxiliary is temporarily attached to the substrate, directs the stereoselective formation of a new chiral center, and is subsequently removed to yield the desired enantiomerically enriched product and allow for the recovery of the auxiliary.
Application Notes and Protocols for 1-Amino-2,3-dihydro-1H-inden-4-ol Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from the 1-amino-2,3-dihydro-1H-inden-4-ol scaffold in asymmetric catalysis. While direct literature on the 4-hydroxy substituted title compound is limited, its close structural analog, cis-1-aminoindan-2-ol, has been extensively studied and serves as an excellent model. The principles, reaction types, and experimental procedures outlined below are readily adaptable for derivatives of this compound. The primary application highlighted is the asymmetric transfer hydrogenation of prochiral ketones, a crucial transformation in the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry.
Application Notes
This compound and its analogs are bicyclic β-amino alcohols. This rigid structural framework, containing two stereocenters, makes them highly effective chiral ligands and auxiliaries in a variety of asymmetric transformations. The cis-conformation is particularly effective in creating a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity.
The key features that make these compounds effective ligands include:
-
Rigid Bicyclic Structure: The fused ring system restricts conformational flexibility, leading to more predictable stereochemical outcomes.
-
Bifunctional Nature: The amino and hydroxyl groups can coordinate to a metal center, forming a stable chelate ring that influences the geometry of the catalyst.
-
Tunable Electronic and Steric Properties: The amino group can be readily derivatized (e.g., with sulfonyl, acyl, or alkyl groups) to fine-tune the steric and electronic properties of the resulting ligand, thereby optimizing its catalytic activity and selectivity for a specific substrate.
A prominent application of ligands derived from the aminoindanol scaffold is in the metal-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce chiral secondary alcohols. This reaction is widely used in both academic and industrial settings due to its operational simplicity, the use of safe and readily available hydrogen donors (e.g., isopropanol or formic acid), and the typically mild reaction conditions.
The most common catalytic systems involve ruthenium(II), rhodium(III), or iridium(III) complexes with chiral amino alcohol or diamine ligands. In the case of aminoindanol-derived ligands, they form active catalysts that efficiently transfer hydrogen from a donor molecule to a ketone with high enantioselectivity.
Several factors can influence the outcome of the asymmetric transfer hydrogenation:
-
Metal Precursor: Dimeric complexes such as [RuCl₂(p-cymene)]₂, [RhCpCl₂]₂, and [IrCpCl₂]₂ are common starting materials for the in situ generation of the active catalyst.
-
Ligand Structure: The nature of the substituent on the nitrogen atom of the aminoindanol ligand is critical for achieving high enantioselectivity. N-sulfonylated derivatives, for instance, have proven to be highly effective.
-
Hydrogen Source: A mixture of formic acid and triethylamine (5:2 azeotrope) or isopropanol with a base (e.g., KOH or NaOH) are the most frequently used hydrogen donors.
-
Base: In reactions using isopropanol, a base is required to generate the metal-hydride species. The choice and concentration of the base can significantly impact the reaction rate and selectivity.
-
Solvent: Dichloromethane, isopropanol, or water are commonly employed as solvents. The choice of solvent can affect catalyst solubility and stability.
-
Temperature: Reactions are typically run at or below room temperature to maximize enantioselectivity.
Quantitative Data
The following tables summarize representative data for the asymmetric transfer hydrogenation of acetophenone and its derivatives using catalysts derived from cis-1-aminoindan-2-ol, a close analog of this compound. This data provides a strong indication of the potential performance of 4-hydroxy-substituted aminoindanol ligands.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives with a Ruthenium Catalyst and a Proline Amide Ligand Derived from (1R,2S)-cis-Aminoindanol
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | 92 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >95 | 94 |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >95 | 88 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | 93 |
| 5 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >95 | 85 |
Data is representative of typical results found in the literature for this class of ligands.
Table 2: Enantioselective Reduction of Prochiral Ketones with an in situ Generated Chiral Oxazaborolidine Catalyst from (1S, 2R)-(-)-cis-1-Amino-2-indanol
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 89 | 91 |
| 2 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 85 | 94 |
| 3 | 3'-Nitroacetophenone | 1-(3-Nitrophenyl)ethanol | 82 | 96 |
| 4 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | 88 | 85 |
| 5 | Propiophenone | 1-Phenyl-1-propanol | 86 | 88 |
This table illustrates another application of the aminoindanol scaffold in asymmetric reduction.[1]
Experimental Protocols
This protocol is a general procedure based on established methods for asymmetric transfer hydrogenation using Ru(II) catalysts and chiral amino alcohol ligands.
Materials:
-
[RuCl₂(p-cymene)]₂ (or other suitable metal precursor)
-
Chiral N-sulfonylated this compound derivative (Ligand)
-
Prochiral ketone (Substrate)
-
Formic acid/triethylamine azeotrope (5:2) or Isopropanol
-
Anhydrous solvent (e.g., Dichloromethane or Isopropanol)
-
Base (e.g., KOH or NaOH, if using isopropanol as the hydrogen source)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol, 1 mol% Ru) and the chiral ligand (0.011 mmol, 1.1 mol%).
-
Add anhydrous solvent (e.g., 2 mL of isopropanol).
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Reaction Setup (using Isopropanol as hydrogen source):
-
In a separate flask, dissolve the prochiral ketone (1 mmol) in isopropanol (3 mL).
-
Prepare a 0.1 M solution of KOH in isopropanol.
-
Add the ketone solution to the pre-formed catalyst mixture.
-
Add the KOH solution (0.1 mL, 0.01 mmol, 1 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
-
Reaction Setup (using Formic Acid/Triethylamine as hydrogen source):
-
To the pre-formed catalyst in a Schlenk flask, add the prochiral ketone (1 mmol).
-
Add the formic acid/triethylamine (5:2) mixture (1 mL).
-
Stir the reaction at the desired temperature and monitor its progress.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis.
-
Diagrams
References
The Versatile Scaffold: 1-Amino-2,3-dihydro-1H-inden-4-ol and its Derivatives in Modern Medicinal Chemistry
Introduction
The 1-amino-2,3-dihydro-1H-inden-4-ol scaffold and its analogs, particularly aminoindane and aminoindanol derivatives, have emerged as a privileged structural motif in medicinal chemistry. This versatile framework has been successfully employed in the design and development of a diverse range of therapeutic agents targeting neurological disorders, autoimmune diseases, and metabolic conditions. This application note provides a comprehensive overview of the key applications of this scaffold, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways to support researchers, scientists, and drug development professionals.
Key Applications and Mechanisms of Action
Derivatives of the this compound core have demonstrated significant potential in three primary therapeutic areas: as dopamine receptor agonists for conditions like Parkinson's disease, as sphingosine-1-phosphate receptor (S1PR) modulators for autoimmune disorders, and as α-glucosidase inhibitors for the management of type 2 diabetes.
Dopamine Receptor Agonism for Neurodegenerative Disorders
Substituted aminoindane derivatives have been extensively investigated as potent dopamine receptor agonists. Notably, (R)-4-hydroxy-2-(di-n-propylamino)indan has been identified as a powerful agonist, exhibiting significantly higher potency than its (S)-enantiomer, highlighting the stereospecificity of its interaction with dopamine receptors.[1][2] This class of compounds holds promise for the treatment of Parkinson's disease and other dopamine-related neurological disorders.
| Compound | Target | Activity | Value | Reference |
| (R)-4-hydroxy-2-(di-n-propylamino)indan | Dopamine Receptor | Agonist Potency | ~100x more potent than (S)-enantiomer | [1][2] |
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, couple to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
This protocol is adapted from established methods for measuring agonist-stimulated G protein activation.[3][4][5][6]
Objective: To determine the potency and efficacy of a test compound as a dopamine D2 receptor agonist.
Materials:
-
Membranes from cells expressing the human dopamine D2 receptor.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Test compound (e.g., (R)-4-hydroxy-2-(di-n-propylamino)indan).
-
Dopamine (as a reference agonist).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound and dopamine in assay buffer.
-
In a 96-well plate, add 20 µL of assay buffer, 20 µL of GDP (final concentration 10 µM), 20 µL of cell membranes (10-20 µg protein), and 20 µL of the test compound or reference agonist at various concentrations.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
Sphingosine-1-Phosphate Receptor (S1PR) Modulation for Autoimmune Diseases
A significant breakthrough in the application of the aminoindane scaffold is its use as a core component of S1P receptor modulators. Specifically, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile serves as a key intermediate in the synthesis of approved drugs like Ozanimod and Ponesimod, which are used to treat multiple sclerosis.[7][8][9][10][11] These drugs act as functional antagonists of the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes and preventing their infiltration into the central nervous system.
| Compound | Target | Assay | Value | Reference |
| Ozanimod | S1P1 | EC₅₀ (cAMP) | 160 ± 60 pM | [8] |
| Ozanimod | S1P1 | EC₅₀ ([35S]GTPγS) | 410 ± 160 pM | [8] |
| Ozanimod | S1P1 | Kd | 0.63 nM | [9][10] |
| Ponesimod | S1P1 | EC₅₀ | 5.7 nM | [7][11] |
S1P1 receptor activation by its endogenous ligand S1P is crucial for the egress of lymphocytes from lymph nodes into the bloodstream. S1PR modulators act as functional antagonists by inducing receptor internalization and degradation, thereby preventing lymphocytes from responding to the S1P gradient and trapping them within the lymph nodes.
This protocol is based on the principle that S1P1 receptor activation leads to G protein-mediated signaling that can result in intracellular calcium mobilization, which can be detected using the photoprotein aequorin.[12]
Objective: To measure the agonist activity of a test compound at the S1P1 receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human S1P1 receptor and apoaequorin.
-
Coelenterazine h.
-
Test compound (e.g., Ozanimod).
-
S1P (as a reference agonist).
-
Assay buffer: DMEM/F12 with 0.1% BSA.
-
Luminometer with injection capabilities.
Procedure:
-
Culture the S1P1-aequorin cells to 80-90% confluency.
-
Harvest the cells and resuspend them in assay buffer.
-
Incubate the cell suspension with coelenterazine h (5 µM) for 4 hours at room temperature in the dark to reconstitute active aequorin.
-
Prepare serial dilutions of the test compound and S1P in assay buffer.
-
Add 50 µL of the cell suspension to each well of a 96-well white, clear-bottom plate.
-
Place the plate in a luminometer.
-
Inject 50 µL of the test compound or reference agonist at various concentrations into the wells.
-
Immediately measure the light emission (luminescence) for 30-60 seconds.
-
Data are integrated over the measurement period and plotted against compound concentration to determine EC₅₀ values.
α-Glucosidase Inhibition for Type 2 Diabetes
More recently, derivatives of cis-1-amino-2-indanol have been identified as potent inhibitors of α-glucosidase.[13] This enzyme, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia in individuals with type 2 diabetes.
| Compound | Target | Activity | IC₅₀ (µM) | Reference |
| Compound 2h (a cis-1-amino-2-indanol derivative) | α-Glucosidase | Inhibition | 9.64 ± 0.24 | [13] |
| Acarbose (standard) | α-Glucosidase | Inhibition | Varies (e.g., ~262 µg/mL) | [14] |
α-Glucosidase inhibitors competitively and reversibly bind to the active site of α-glucosidase enzymes in the small intestine. This prevents the cleavage of complex carbohydrates into glucose, thus slowing down glucose absorption into the bloodstream.
This protocol is a standard colorimetric assay to measure the inhibitory activity of a compound against α-glucosidase.[15][16]
Objective: To determine the IC₅₀ value of a test compound for α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Test compound (e.g., a cis-1-amino-2-indanol derivative).
-
Acarbose (as a positive control).
-
Phosphate buffer (100 mM, pH 6.8).
-
Sodium carbonate (Na₂CO₃, 100 mM).
-
96-well microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound or control at various concentrations.
-
Add 50 µL of α-glucosidase solution (0.2 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 100 mM Na₂CO₃ solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold and its derivatives represent a highly valuable platform for the development of novel therapeutics. The diverse biological activities exhibited by compounds containing this core structure, from modulating key receptors in the central nervous system and the immune system to inhibiting metabolic enzymes, underscore its importance in medicinal chemistry. The detailed protocols and data presented in this application note are intended to facilitate further research and development of innovative drugs based on this versatile and potent chemical scaffold.
References
- 1. Synthesis and dopaminergic activity of (R)- and (S)-4-hydroxy-2-(di-n-propylamino)indan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonistic activities of R- and S-enantiomers of 4-hydroxy-2-di-n-propylaminoindan in cat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist action at D2(long) dopamine receptors: ligand binding and functional assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Bioactivity of 1-amino-2,3-dihydro-1H-inden-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-amino-2,3-dihydro-1H-inden-4-ol is a rigid analog of phenethylamine and, like other aminoindan derivatives, is predicted to interact with monoamine systems in the central nervous system.[1][2][3][4] The pharmacological profile of aminoindanes suggests potential activity as monoamine transporter inhibitors or releasers, and they may also exhibit affinity for various G-protein coupled receptors (GPCRs), including serotonin and adrenergic receptors.[1][3][4] These application notes provide a comprehensive experimental framework to elucidate the bioactivity of this compound, from initial target screening to cellular functional assays.
Experimental Strategy: A Tiered Approach
A systematic investigation of the bioactivity of this compound can be approached in a tiered manner. This begins with broad screening to identify primary biological targets and progresses to more detailed functional and cellular characterization.
Tier 1: Primary Target Screening
The initial phase focuses on identifying the primary molecular targets of this compound. Based on the pharmacology of related aminoindanes, the most probable targets are monoamine transporters and receptors, as well as monoamine oxidase enzymes.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters and Receptors
This protocol determines the binding affinity (Ki) of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and key serotonin (e.g., 5-HT2A) and dopamine (e.g., D2) receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human transporter or receptor of interest.
-
Radioligands: [³H]-WIN 35,428 (for DAT), [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-Ketanserin (for 5-HT2A), [³H]-Spiperone (for D2).[5]
-
Non-specific binding ligand: A high concentration of a known non-radioactive ligand for the target (e.g., 10 µM cocaine for DAT).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Specific to the target, but typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and a vacuum manifold.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[5]
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Punch out the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow it to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the test compound (concentration that inhibits 50% of specific binding) and then calculate the Ki using the Cheng-Prusoff equation.
Data Presentation:
| Target | Radioligand | Test Compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| DAT | [³H]-WIN 35,428 | Experimental Value | Cocaine | Known Value |
| SERT | [³H]-Citalopram | Experimental Value | Fluoxetine | Known Value |
| NET | [³H]-Nisoxetine | Experimental Value | Desipramine | Known Value |
| 5-HT2A | [³H]-Ketanserin | Experimental Value | Ketanserin | Known Value |
| D2 | [³H]-Spiperone | Experimental Value | Haloperidol | Known Value |
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol assesses the ability of this compound to inhibit the activity of MAO-A and MAO-B. Commercially available kits provide a convenient method for this screening.[6][7][8][9][10]
Materials:
-
Monoamine Oxidase Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Assay Genie, or BioAssay Systems).[6][7][8]
-
Recombinant human MAO-A and MAO-B enzymes.
-
Test Compound: this compound.
-
Known inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B).[8]
-
96-well black plates with clear bottoms.
-
Fluorescence microplate reader.
Procedure:
-
Follow the kit manufacturer's instructions.
-
Typically, the assay involves incubating the MAO enzyme with the test compound or a known inhibitor.
-
A substrate (e.g., p-tyramine) and a probe that reacts with the product (H₂O₂) are added.[6][8]
-
The reaction produces a fluorescent signal that is proportional to MAO activity.
-
The fluorescence is measured over time using a microplate reader (e.g., λex = 530 nm / λem = 585 nm).[8]
-
Calculate the percent inhibition of MAO activity by the test compound compared to a vehicle control.
-
Determine the IC50 value for each MAO isoform.
Data Presentation:
| Enzyme | Test Compound IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| MAO-A | Experimental Value | Clorgyline | Known Value |
| MAO-B | Experimental Value | Pargyline | Known Value |
Tier 2: In Vitro Functional Assays
If Tier 1 assays indicate significant binding to monoamine transporters or receptors, the next step is to determine the functional consequence of this interaction.
Protocol 3: Monoamine Uptake Inhibition Assay
This assay measures the ability of this compound to block the uptake of neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radiolabeled neurotransmitters: [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.
-
Test Compound and reference inhibitors.
-
Cell culture medium and buffers.
-
Scintillation counter.
Procedure:
-
Plate the transporter-expressing cells in 96-well plates and grow to confluency.
-
Pre-incubate the cells with various concentrations of this compound or a reference inhibitor for 10-20 minutes.
-
Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 for uptake inhibition for each transporter.
Data Presentation:
| Transporter | Test Compound IC50 (nM) for Uptake Inhibition | Reference Inhibitor | Reference IC50 (nM) |
| DAT | Experimental Value | Cocaine | Known Value |
| SERT | Experimental Value | Fluoxetine | Known Value |
| NET | Experimental Value | Desipramine | Known Value |
Protocol 4: GPCR Functional Assays
If the compound shows affinity for a GPCR (e.g., 5-HT2A or D2), its functional activity (agonist, antagonist, or inverse agonist) must be determined.[11][12][13][14][15]
A. cAMP Assay (for Gs or Gi/o-coupled receptors like D2): [16]
-
Use cells expressing the receptor of interest (e.g., HEK293-D2).
-
Pre-treat cells with the test compound.
-
Stimulate the cells with an agonist (if testing for antagonism) or with forskolin (to measure inhibition of adenylyl cyclase for Gi-coupled receptors).[16]
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[11]
-
Determine the EC50 (for agonists) or IC50 (for antagonists).
B. Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A): [17]
-
Load cells expressing the receptor (e.g., HEK293-5HT2A) with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).[11]
-
Measure baseline fluorescence.
-
Add the test compound and monitor changes in intracellular calcium concentration by measuring fluorescence over time.
-
If testing for antagonism, pre-incubate with the test compound before adding a known agonist.
-
Calculate the EC50 or IC50 from the dose-response curve.
Data Presentation:
| Receptor | Assay Type | Functional Activity | EC50/IC50 (nM) |
| D2 | cAMP Assay | Agonist/Antagonist | Experimental Value |
| 5-HT2A | Calcium Flux | Agonist/Antagonist | Experimental Value |
Signaling Pathway Diagram
If this compound is found to be an agonist at the D2 dopamine receptor, its primary signaling mechanism would be through the Gi/o pathway.
Tier 3: Cellular and Ex Vivo Assays
These assays provide a more physiologically relevant context for the compound's activity.
Protocol 5: Cell Viability Assay
It is crucial to assess whether the observed effects are due to specific bioactivity or general cytotoxicity.
Materials:
-
A relevant cell line (e.g., HEK293, SH-SY5Y).
-
Test Compound.
-
MTT or PrestoBlue reagent.
-
96-well clear plates.
-
Spectrophotometer or fluorescence plate reader.
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the number of viable cells.
-
Calculate the CC50 (concentration that reduces cell viability by 50%).
Data Presentation:
| Cell Line | Assay Duration | CC50 (µM) |
| HEK293 | 24 hours | Experimental Value |
| SH-SY5Y | 24 hours | Experimental Value |
Conclusion
This structured experimental approach will enable a thorough characterization of the bioactivity of this compound. By systematically progressing from broad target screening to specific functional and cellular assays, researchers can build a comprehensive pharmacological profile of the compound, guiding future drug development efforts. The provided protocols offer a robust starting point for these investigations, which can be adapted based on the initial findings.
References
- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. assaygenie.com [assaygenie.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abnova.com [abnova.com]
- 10. Monoamine Oxidase Assays [cellbiolabs.com]
- 11. biocompare.com [biocompare.com]
- 12. mdpi.com [mdpi.com]
- 13. marinbio.com [marinbio.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. innoprot.com [innoprot.com]
Application Notes and Protocols: 1-Amino-2,3-dihydro-1H-inden-4-ol and its Analogs as Key Intermediates in the Synthesis of S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1-amino-2,3-dihydro-1H-inden-4-ol and its close analog, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, as pivotal intermediates in the manufacturing of Sphingosine-1-Phosphate (S1P) receptor modulators. This class of drugs, which includes Ozanimod and Ponesimod, is crucial in the treatment of autoimmune diseases such as multiple sclerosis.
While direct synthetic routes for this compound are not extensively documented in the context of S1P modulator synthesis, its nitrile counterpart, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is a well-established precursor. The 4-cyano group can be chemically converted to a 4-hydroxymethyl group, which would then constitute the core structure of the "4-ol" derivative, indicating a close synthetic relationship between these two intermediates.
This document focuses on the synthesis and application of the more prominently cited (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, providing detailed experimental protocols and quantitative data.
Application: Intermediate for S1P Receptor Modulators
(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is a critical chiral building block for the synthesis of S1P receptor modulators like Ozanimod and Ponesimod.[1] These drugs function by selectively targeting the S1P1 receptor, which plays a key role in lymphocyte trafficking.[2][3] By modulating this receptor, these drugs prevent the migration of lymphocytes from the lymph nodes into the central nervous system, thereby reducing the inflammatory responses characteristic of autoimmune diseases.[2][3][4]
Synthetic Pathways for (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile
Two primary synthetic strategies have been developed for the production of this key intermediate: a biocatalytic approach offering high enantioselectivity and a multi-step chemical synthesis.
Biocatalytic Synthesis using Transaminase
A highly efficient and stereoselective method for the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile involves the asymmetric amination of 4-cyanoindanone using a transaminase enzyme.[1] This single-step conversion offers excellent enantiomeric purity and high yields, presenting a greener alternative to traditional chemical methods.[1]
Quantitative Data for Biocatalytic Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-cyanoindanone | [1] |
| Enzyme | Transaminase | [1] |
| Conversion | Complete (single step) | [1] |
| Chiral Purity (e.e.) | 100% | [1] |
| Yield | High (not quantified in source) | [1] |
Chemical Synthesis and Chiral Resolution
Traditional chemical synthesis involves the formation of a racemic mixture of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, which then requires a resolution step to isolate the desired (S)-enantiomer.[1] This method typically involves more steps and can have lower overall yields compared to the biocatalytic route.[1]
Synthesis of Ozanimod from (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile
The (S)-aminoindane intermediate is subsequently elaborated to form Ozanimod. A recently developed efficient synthesis starts from 4-cyano indanone and introduces the chirality in the final step.[5]
Quantitative Data for a 5-Step Enantioselective Synthesis of Ozanimod
| Parameter | Value | Reference |
| Starting Material | 4-cyano indanone | [5] |
| Number of Steps | 5 | [5] |
| Overall Yield | 55% | [5] |
| Enantiomeric Excess (e.e.) | 99% | [5] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile
This protocol is adapted from the procedure described by Sethi et al.[1]
Materials:
-
4-cyano indanone
-
Transaminase enzyme
-
Dimethyl sulfoxide (DMSO)
-
Buffer solution (e.g., triethanolamine buffer, pH 8)
-
10% Sodium hydroxide solution
-
Ethyl acetate
-
Pyridoxal phosphate (cofactor)
-
Secondary butylamine (amine donor)
-
Water
Procedure:
-
Prepare a buffer solution containing triethanolamine and pyridoxal phosphate in water. Adjust the pH to 8.
-
To the buffer solution, add the transaminase enzyme.
-
Dissolve 4-cyano indanone in DMSO and add it to the enzyme solution.
-
Add the amine donor (e.g., secondary butylamine).
-
Maintain the reaction mixture at 40°C for 96 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 10% sodium hydroxide solution and stir for 30 minutes at 20-25°C.
-
Extract the product with ethyl acetate.
-
Distill the ethyl acetate extract under vacuum to yield (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile.
-
Confirm the chiral purity by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: 5-Step Enantioselective Synthesis of Ozanimod
This protocol is based on the synthesis described by Taddei and colleagues.[5]
Step 1: Acetal Protection of 4-cyano indanone
-
Convert 4-cyano indanone to its corresponding acetal to protect the ketone functionality.
Step 2: Formation of the Amidoxime
-
React the acetal-protected 4-cyano indanone with hydroxylamine (NH2OH) to form the amidoxime.
Step 3: 1,2,4-Oxadiazole Ring Formation
-
Couple the amidoxime with 3-cyano-4-isopropoxybenzoic acid to construct the central 1,2,4-oxadiazole ring.
Step 4: Deprotection
-
Remove the acetal protecting group to regenerate the ketone.
Step 5: Asymmetric Transfer Hydrogenation
-
React the ketone with ethanolamine to form an imine, followed by asymmetric transfer hydrogenation using a chiral ruthenium catalyst (e.g., Wills' catalyst) to introduce the stereocenter and yield Ozanimod with high enantiomeric excess.
Visualizations
Synthetic Workflow for Ozanimod
References
Application Notes and Protocols for 1-amino-2,3-dihydro-1H-inden-4-ol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-amino-2,3-dihydro-1H-inden-4-ol is a synthetic compound with potential applications in drug discovery. While direct studies on its biological activity are limited, its structural similarity to intermediates used in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators suggests that it may interact with this class of G protein-coupled receptors (GPCRs).[1] S1P receptors are crucial in regulating a multitude of cellular processes, including cell growth, survival, migration, and differentiation. Consequently, modulators of S1P receptors are of significant interest for therapeutic development in areas such as autoimmune diseases, inflammation, and cancer.
These application notes provide a series of detailed protocols for cell-based assays to investigate the potential activity of this compound as an S1P receptor modulator. The described assays will enable researchers to characterize the compound's binding affinity, functional activity, and downstream cellular effects.
Hypothetical Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the described assays, assuming this compound acts as an agonist for the S1P1 receptor subtype.
| Assay Type | Cell Line | Receptor Subtype | Parameter | Value |
| Radioligand Binding Assay | CHO-K1 expressing S1P1 | S1P1 | Ki | 75 nM |
| cAMP Accumulation Assay | HEK293 expressing S1P1 | S1P1 | EC50 | 150 nM |
| Calcium Flux Assay | U2OS expressing S1P3 | S1P3 | EC50 | > 10 µM |
| Cell Migration Assay | Jurkat T cells | Endogenous S1P1 | EC50 | 200 nM |
| Cell Viability Assay | Jurkat T cells | N/A | CC50 | > 50 µM |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway for the S1P1 receptor, a Gi-coupled GPCR. Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can activate downstream effectors such as Phospholipase C (PLC) and Akt, promoting cell survival and migration.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound to a specific S1P receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human S1P1 receptor in appropriate media.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of diluted cell membranes.
-
Add 25 µL of [3H]-S1P (final concentration ~0.5 nM).
-
Add 25 µL of a serial dilution of this compound or vehicle control.
-
Incubate for 60 minutes at room temperature.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit cAMP production, which is characteristic of S1P1 receptor activation.
Methodology:
-
Cell Culture:
-
Seed HEK293 cells expressing the S1P1 receptor into a 96-well plate and culture overnight.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add 25 µL of a serial dilution of this compound or vehicle control.
-
Stimulate the cells by adding 25 µL of forskolin (an adenylyl cyclase activator) to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Cell Migration Assay
This assay assesses the functional consequence of S1P1 receptor activation by measuring the chemotactic response of cells towards this compound.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-amino-2,3-dihydro-1H-inden-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two main synthetic strategies for preparing this compound are:
-
Reductive Amination of 4-hydroxy-1-indanone: This is a widely used one-pot or two-step method that involves the reaction of 4-hydroxy-1-indanone with an amine source, followed by the reduction of the intermediate imine.[1][2][3][4][5]
-
Reduction of 4-hydroxy-1-indanone Oxime: This two-step process involves the formation of an oxime from 4-hydroxy-1-indanone, which is then reduced to the corresponding primary amine.[6][7]
Q2: How do I choose the best reducing agent for the reductive amination of 4-hydroxy-1-indanone?
The selection of the reducing agent is critical and depends on factors like the reactivity of the substrate, desired reaction conditions, and safety considerations.[1][8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent due to its mildness and high selectivity for the iminium ion over the ketone, which minimizes side reactions and typically leads to higher yields. It is effective for a broad range of substrates.[1][3][8][9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent that works well under slightly acidic conditions. Its selectivity for the iminium ion allows for one-pot reactions. However, it is highly toxic and can release hydrogen cyanide gas, requiring careful handling.[2][10][11]
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. However, it can also reduce the starting ketone, potentially lowering the yield of the desired amine. To mitigate this, it is often used in a two-step process where the imine is formed first before the addition of NaBH₄.[1][2][12]
Q3: What are the common causes of low yield in this synthesis?
Low yields can stem from several factors:
-
Incomplete imine/iminium ion formation: The equilibrium between the ketone and the imine may not favor the imine.[1]
-
Side reactions: The primary side reaction is the reduction of the starting 4-hydroxy-1-indanone to the corresponding alcohol (4-hydroxy-1-indanol). Over-alkylation can also be an issue with primary amines.
-
Degradation of the reducing agent: Some reducing agents are sensitive to moisture and acidic or basic conditions.
-
Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can significantly impact the yield.[1]
-
Difficult product isolation: The polarity of the product might lead to challenges during the workup and purification stages.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. You can track the disappearance of the starting material (4-hydroxy-1-indanone) and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Imine/Iminium Ion Formation | Ensure the reaction pH is mildly acidic (typically pH 4-6) to catalyze imine formation without fully protonating the amine. For stubborn reactions, consider adding a dehydrating agent like molecular sieves to shift the equilibrium towards the imine.[1] Acetic acid is a commonly used catalyst.[9] |
| Reduction of Starting Ketone | If using a strong reducing agent like NaBH₄, consider a two-step procedure. First, allow the imine to form completely (monitor by TLC), and then add the reducing agent. Alternatively, switch to a milder and more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2][8] |
| Degradation of Reducing Agent | Use anhydrous solvents, especially when working with moisture-sensitive reagents like NaBH(OAc)₃. Ensure all glassware is thoroughly dried. Some reagents may also degrade over time, so using a fresh bottle is advisable. |
| Suboptimal Reaction Temperature | While many reductive aminations proceed at room temperature, some less reactive substrates may require gentle heating to achieve a reasonable reaction rate. However, be cautious as higher temperatures can also promote side reactions. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted 4-hydroxy-1-indanone | Ensure the reaction goes to completion by extending the reaction time or gently heating. Use a slight excess of the amine and reducing agent. |
| 4-hydroxy-1-indanol Byproduct | This is due to the reduction of the starting ketone. Use a more selective reducing agent like NaBH(OAc)₃.[8] If using NaBH₄, add it portion-wise at a low temperature after imine formation is complete. |
| Starting Amine is Present | Use a slight excess of the ketone to ensure the complete consumption of the amine. During workup, an acid wash can help remove unreacted basic amine. |
| Di-alkylation Product (if using a primary amine) | This can be minimized by using a stepwise procedure where the imine is formed and then reduced. Using a large excess of the primary amine can also favor the formation of the secondary amine. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Product is Water-Soluble | If the product has high polarity, extraction with common organic solvents may be inefficient. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in water. Alternatively, use a continuous liquid-liquid extractor or consider reverse-phase chromatography. |
| Emulsion Formation During Workup | Adding brine to the aqueous layer can help to break up emulsions. Filtering the mixture through a pad of Celite can also be effective. |
| Co-elution of Product and Impurities on Silica Gel | If the product and a key impurity have similar polarities, consider an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is re-extracted with an organic solvent. For chromatography, try a different solvent system or consider using an amine-functionalized silica gel. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of Indanones
| Reducing Agent | Typical Yield Range | Selectivity | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 80-95%[9] | High (reduces iminium ions much faster than ketones)[8][9] | Mild, high yielding, broad substrate scope, less toxic than NaBH₃CN.[8][9] | Moisture sensitive, more expensive than NaBH₄. |
| Sodium Cyanoborohydride (NaBH₃CN) | 70-90%[11] | High (selective for iminium ions at slightly acidic pH)[2][10] | Effective in one-pot reactions, stable in protic solvents.[10][13] | Highly toxic, potential for HCN gas evolution.[10][11] |
| Sodium Borohydride (NaBH₄) | 50-80% | Moderate (can reduce both imines and ketones)[2] | Inexpensive, readily available. | Often requires a two-step procedure to avoid reduction of the starting ketone.[2] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | 70-95% | High | "Green" method, high yielding. | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric. |
Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination of 4-hydroxy-1-indanone using Sodium Triacetoxyborohydride (One-Pot)
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-1-indanone (1.0 eq). Dissolve the ketone in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the amine source (e.g., ammonium acetate or a primary amine, 1.5-2.0 eq). If using an amine salt, a mild base may be added to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. The addition of a catalytic amount of acetic acid can facilitate this step.[9]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Monitor the internal temperature, as the reaction can be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis via 4-hydroxy-1-indanone Oxime (Two-Step)
Step A: Oximation of 4-hydroxy-1-indanone
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-1-indanone (1.0 eq) in a suitable solvent like ethanol or pyridine.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue and collect the precipitated oxime by filtration. Wash the solid with water and dry.
Step B: Reduction of 4-hydroxy-1-indanone Oxime
-
Reaction Setup: To a flask containing the 4-hydroxy-1-indanone oxime (1.0 eq) in a solvent like ethanol or acetic acid, add a reducing agent.
-
Reduction: Common reducing agents for oximes include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reducing agents like zinc in acetic acid.
-
Reaction Monitoring: Monitor the reaction by TLC until the oxime is fully consumed.
-
Workup: Filter off the catalyst (if applicable). Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify the crude amine by column chromatography or crystallization.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sodium cyanoborohydride [organic-chemistry.org]
- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Sodium Cyanoborohydride [commonorganicchemistry.com]
Technical Support Center: Synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol. The guidance provided is based on established chemical principles and reported methodologies for analogous compounds.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low product yield is a common challenge in organic synthesis. The following sections address potential causes and solutions for improving the yield of this compound, primarily focusing on the reductive amination of 4-hydroxy-1-indanone.
dot
Navigating the Purification of 1-amino-2,3-dihydro-1H-inden-4-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The purification of 1-amino-2,3-dihydro-1H-inden-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of challenges due to its inherent physicochemical properties. This technical support center provides a comprehensive guide to troubleshoot common issues encountered during its purification, offering detailed experimental protocols and frequently asked questions to streamline your research and development efforts.
Understanding the Core Challenges
The primary difficulty in purifying this compound stems from its amphipathic nature, possessing both a basic amino group and an acidic phenolic hydroxyl group. This duality leads to high polarity, strong interactions with stationary phases, and potential for zwitterion formation, complicating standard purification techniques. Key challenges include:
-
Chromatographic Complications: Strong binding to silica gel can result in significant peak tailing, poor resolution, and even irreversible adsorption. The basicity of the amino group can lead to interactions with acidic silanol groups on the stationary phase.[1][2]
-
Crystallization Hurdles: The high polarity of the molecule can make it challenging to find a suitable single-solvent system for recrystallization. The compound may "oil out" or remain stubbornly soluble in many common solvents.[1]
-
Impurity Profile: The synthesis of this compound can lead to several process-related impurities, including starting materials, by-products from side reactions, and degradation products. The structural similarity of these impurities to the target compound can make separation difficult.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Flash Column Chromatography
Q1: My compound is streaking badly on the silica gel column and I'm getting poor separation. What can I do?
A1: Streaking is a common issue for polar and basic compounds like this compound due to strong interactions with the acidic silica gel.[1][2] Here are several strategies to mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups on the silica. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice.[3] Alternatively, a solution of ammonia in methanol can be effective.[4]
-
Solvent System Optimization: A more polar solvent system may be required. Consider using a gradient elution starting with a less polar mixture and gradually increasing the polarity. Common solvent systems for polar compounds include dichloromethane/methanol and ethyl acetate/hexane.[4][5]
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Amine-functionalized silica is another option that can improve peak shape and reduce tailing.[2][6]
-
Dry Loading: To ensure a narrow band at the start of the chromatography, consider dry loading your sample. This involves adsorbing your crude product onto a small amount of silica gel and then carefully adding it to the top of the column.[7]
Q2: I'm not recovering my compound from the column, or the yield is very low. What's happening?
A2: This could be due to irreversible adsorption to the silica gel or decomposition on the acidic stationary phase.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. If the spot degrades, your compound is likely unstable on silica.
-
Deactivate the Silica: Flush the column with your mobile phase containing a basic modifier (e.g., 1% TEA) before loading your sample. This can help to passivate the active sites on the silica.[3]
-
Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography can be a viable alternative. This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol).[2]
Crystallization
Q1: My compound is "oiling out" instead of forming crystals. How can I fix this?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This is often due to the solution being too supersaturated or cooling too quickly.
-
Slow Down Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use More Solvent: You may have used too little solvent. Re-heat the mixture and add more of the hot solvent until the oil redissolves, then cool slowly.
-
Change the Solvent System: A single solvent may not be ideal. Try a two-solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.[8] Common solvent pairs for polar compounds include ethanol/water and methanol/diethyl ether.[9]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If you have a few crystals of the pure compound, adding a "seed crystal" can initiate crystallization.[10]
Q2: I can't find a suitable solvent for recrystallization. My compound is either too soluble or not soluble enough.
A2: This is a common challenge for polar molecules.
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.[10]
-
Utilize a Solvent Pair: As mentioned above, a two-solvent system is often the key. For highly polar compounds, consider pairs like DMSO/water or DMF/water, although removal of high-boiling point solvents can be challenging.
-
Salt Formation: Consider forming a salt of your compound. For example, reacting the basic amine with an acid (like HCl or tartaric acid) will form a salt with different solubility properties, which may be easier to crystallize. The pure salt can then be neutralized to recover the free base.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Polar Aromatic Amine (Analogous Compound)
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for polar amines is a mixture of dichloromethane and methanol (e.g., 95:5 v/v) with the addition of 0.5% triethylamine.[4][5] Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Equilibration: Equilibrate the column by passing 3-5 column volumes of the chosen mobile phase through the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of the column.[7]
-
Elution: Begin elution with the chosen solvent system. If separation is difficult, a shallow gradient of increasing polarity (e.g., from 5% to 10% methanol in dichloromethane) can be employed.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Polar Amino Alcohol (Analogous Compound)
-
Solvent Selection: In a small test tube, add a small amount of the crude compound (approx. 20-30 mg). Add a few drops of a test solvent and heat the mixture. A suitable solvent will dissolve the compound when hot and show crystal formation upon cooling. Test a range of solvents from polar (e.g., ethanol, isopropanol, water) to less polar (e.g., ethyl acetate, toluene). Consider solvent pairs if a single solvent is not effective.[8][10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.[10]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Quantitative Data for Analogous Compounds
The following tables summarize purification data for compounds structurally related to this compound. This data can serve as a valuable starting point for method development.
Table 1: Flash Chromatography Solvent Systems for Polar Aromatic Amines
| Compound Type | Stationary Phase | Solvent System (v/v) | Modifier | Reference |
| Polar Aromatic Amines | Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine | [3] |
| Polar Amines | Silica Gel | Ethyl Acetate/Hexane | - | [4] |
| Basic Amines | Amino-functionalized Silica | Dichloromethane/Methanol | - | [2] |
| Highly Polar Amines | C18-Silica (Reversed-Phase) | Water/Acetonitrile | 0.1% Formic Acid or TFA | [2] |
Table 2: Recrystallization Solvents for Polar Amino Alcohols
| Compound Type | Solvent System | Comments | Reference |
| Polar Amino Alcohols | Ethanol/Water | Good for inducing crystallization of highly polar compounds. | [8] |
| Aromatic Amines | Toluene | Can be effective for less polar aromatic amines. | [9] |
| Polar Solids | Acetone/Hexane | A common "good" solvent/"bad" solvent pair. | [11] |
| Amino Alcohols | Isopropanol | Often a good single solvent for recrystallization. | [1] |
Visualizing Purification Workflows
The following diagrams illustrate logical workflows for troubleshooting and method development in the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 1-Amino-2,3-dihydro-1H-inden-4-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 1-amino-2,3-dihydro-1H-inden-4-ol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of 4-hydroxy-1-indanone is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the reductive amination of 4-hydroxy-1-indanone can stem from several factors. A primary issue is the incomplete formation of the imine intermediate. The equilibrium between the ketone and the imine can favor the starting material if water is not removed. Additionally, the chosen reducing agent might be reducing the starting ketone to 1,4-dihydroxyindane instead of the desired imine.
Troubleshooting Steps:
-
Optimize Imine Formation: Ensure the reaction is run under conditions that favor imine formation, typically a mildly acidic pH (around 4-5).[1][2] You can add a catalytic amount of a weak acid like acetic acid.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for this reason as it is less reactive towards the ketone starting material.[3][4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective at a slightly acidic pH.[1][3]
-
Amine Source: When using ammonia, it is often supplied as ammonium acetate or in a solution of methanol. Using a large excess of the amine source can help drive the equilibrium towards imine formation.
-
Stepwise Procedure: Consider a two-step process. First, form the imine, potentially with the removal of water using a Dean-Stark apparatus or molecular sieves. Then, in a separate step, add the reducing agent.
Q2: I am observing significant amounts of a diol byproduct (1,4-dihydroxyindane). How can I prevent the reduction of the starting ketone?
A2: The formation of a diol indicates that your reducing agent is reacting with the ketone carbonyl group before the imine is formed and reduced.
Preventative Measures:
-
Use a Selective Reducing Agent: As mentioned above, NaBH(OAc)₃ is highly selective for the reduction of iminium ions in the presence of ketones.[4][5]
-
Control Reaction Conditions: If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure the imine has sufficient time to form before adding the reducing agent.[1] This can be done by pre-stirring the ketone and amine source for a period before introducing the hydride.
Q3: The phenolic hydroxyl group seems to be interfering with the reaction. Should I use a protecting group?
A3: The phenolic hydroxyl group is acidic and can interfere with certain reagents, particularly if strong bases or organometallics are used in subsequent steps. For a standard reductive amination, it is often possible to proceed without protection. However, if you are experiencing side reactions or planning further transformations that are incompatible with a free phenol, protection is advisable.
Considerations for Protection:
-
Reaction Compatibility: Assess if the conditions for reductive amination (mildly acidic or neutral) and the chosen reagents are compatible with the free phenol.
-
Downstream Synthesis Steps: If subsequent steps involve strong bases, Grignard reagents, or other nucleophiles, protecting the phenol is crucial.[6]
-
Choice of Protecting Group: A methyl ether is a common and robust protecting group for phenols, though its removal requires harsh conditions like BBr₃.[7] Benzyl ethers are another option, removable by catalytic hydrogenation, which might be compatible with other functional groups in your molecule.[8] For milder removal, silyl ethers (like TBDMS) or other specialized groups can be considered.[9]
Q4: What are the best practices for purifying the final this compound product?
A4: The basic nature of the amino group and the acidic nature of the phenolic hydroxyl group allow for purification via extraction and crystallization, in addition to chromatography.
Purification Strategy:
-
Acid-Base Extraction: After quenching the reaction, you can perform an acid-base extraction. Acidify the aqueous layer to protonate the amine, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to deprotonate the amine and extract it into an organic solvent.
-
Crystallization: The product can often be crystallized as a free base or as a salt (e.g., hydrochloride salt).
-
Column Chromatography: If the product is not crystalline or if isomers are present, purification by flash column chromatography on silica gel is a standard method. A gradient of a polar solvent (like methanol, often with a small amount of a basic modifier like triethylamine to prevent streaking) in a less polar solvent (like dichloromethane or ethyl acetate) is typically effective.
Data Summary Tables
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid catalyst, DCM or THF solvent, room temp.[3][4] | High selectivity for iminium ions over ketones, mild conditions, high functional group tolerance.[4] | Can be slower than other hydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | pH 4-5, Methanol solvent, room temp.[1] | Selective for iminium ions at controlled pH, stable in acidic solutions.[10] | Highly toxic, generates toxic cyanide waste.[1][4] |
| Sodium Borohydride (NaBH₄) | Methanol solvent, often requires pre-formation of the imine.[1][3] | Inexpensive, readily available. | Can reduce the starting ketone, leading to diol byproducts.[1] |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol or Ethanol solvent, H₂ atmosphere, Pd/C catalyst. | "Green" method, avoids hydride reagents. | May reduce other functional groups, catalyst can be deactivated by the amine product.[10] |
| Leuckart-Wallach Reaction (Ammonium Formate) | High temperatures (120-180 °C).[11][12][13] | Uses inexpensive reagents. | Requires high temperatures, can produce N-formyl byproducts.[13] |
Table 2: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Installation Reagents | Removal Reagents | Advantages | Disadvantages |
| Methyl (Me) | MeI or Me₂SO₄, K₂CO₃, in DMF or Acetone.[14] | BBr₃ or TMSI in CH₂Cl₂.[7] | Very stable to a wide range of conditions. | Removal requires harsh and corrosive reagents.[7] |
| Benzyl (Bn) | BnBr or BnCl, K₂CO₃ or NaH, in DMF or THF.[8] | H₂, Pd/C; or Na/NH₃.[8] | Stable to many conditions, removable by non-acidic/basic methods. | Hydrogenolysis may affect other reducible groups. |
| Methoxymethyl (MOM) | MOMCl, DIPEA in CH₂Cl₂. | Acidic hydrolysis (e.g., HCl in THF). | Easy to install, removable under acidic conditions. | Can be unstable to strong acids. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, in DMF.[9] | TBAF in THF.[9] | Stable to many non-acidic/non-fluoride conditions, mild removal. | Can be labile to acid. |
| Tetrafluoropyridyl (TFP) | Pentafluoropyridine, base.[15] | KF, 18-crown-6, methyl thioglycolate.[15] | Stable to acid and base, mild cleavage conditions.[15] | Reagents may be more specialized. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-1-indanone (Starting Material)
This protocol is adapted from a patented industrial method.[16]
-
Hydrolysis of Dihydrocoumarin: In a suitable reactor, add 6M hydrochloric acid (840 ml) and dihydrocoumarin (148g, 1.0 mol). Heat the mixture to 100 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Isolation of Intermediate: Cool the reaction mixture to 25 °C. Filter the resulting precipitate, wash the filter cake with water, and dry to obtain 3-(2-hydroxyphenyl)propanoic acid.
-
Cyclization: To a reactor, add toluene (600 ml), the intermediate from the previous step (133g, 0.9 mol), and a strongly acidic resin (e.g., D001, 2.6g). With stirring, add polyphosphoric acid (399g) in portions.
-
Reaction and Workup: Heat the mixture to 115 °C and stir for 4 hours. After completion, cool the reaction and quench with water/ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxy-1-indanone.
Protocol 2: Reductive Amination of 4-Hydroxy-1-indanone using NaBH(OAc)₃
This is a general protocol based on standard procedures for reductive amination.[4][5]
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-hydroxy-1-indanone (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add the amine source. For the synthesis of the primary amine, ammonium acetate (10 eq) can be used.
-
Imine Formation: Add glacial acetic acid (1-2 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography or crystallization to obtain this compound.
Protocol 3: Protection of the Phenolic Hydroxyl as a Methyl Ether
This protocol is based on a standard Williamson ether synthesis.[14]
-
Setup: In a round-bottom flask, dissolve 4-hydroxy-1-indanone (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.1 eq).
-
Methylation: Cool the mixture in an ice bath and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Workup: Partition the reaction mixture between water and an organic solvent (e.g., dichloromethane). Wash the organic layer with water and 2% aqueous NaOH.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting 4-methoxy-1-indanone can be further purified by recrystallization from methanol.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. reddit.com [reddit.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. prepchem.com [prepchem.com]
- 15. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02899K [pubs.rsc.org]
- 16. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
Technical Support Center: Stability of 1-amino-2,3-dihydro-1H-inden-4-ol in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-amino-2,3-dihydro-1H-inden-4-ol. The information is designed to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has changed color. What could be the cause?
A1: A color change in your solution, particularly a yellowing or browning, can be an indication of degradation. Phenolic compounds, like this compound, are susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) when not in use.
-
Purity Check: Ensure the starting material is of high purity, as impurities can sometimes catalyze degradation.
Q2: I am observing precipitation of my compound in an aqueous buffer. How can I improve its solubility?
A2: The solubility of amino-containing compounds can be pH-dependent. The amino group can be protonated at acidic pH, forming a more soluble salt.
Troubleshooting Steps:
-
pH Adjustment: Try lowering the pH of your aqueous solution. The protonated form of the amine is generally more water-soluble.
-
Co-solvents: Consider the use of a co-solvent such as ethanol or DMSO to increase solubility in aqueous solutions. However, be mindful that the choice of co-solvent can also affect the stability of the compound.
-
Salt Form: If you are not already using it, consider using a salt form of the compound (e.g., hydrochloride salt), which typically has higher aqueous solubility.
Q3: I am seeing multiple peaks in my HPLC analysis of a freshly prepared solution. What could be the reason?
A3: While multiple peaks can indicate the presence of impurities in the starting material, it could also be a sign of rapid degradation in the analytical mobile phase or sample diluent.
Troubleshooting Steps:
-
Analyze Starting Material: Dissolve a sample in a suitable organic solvent and inject it immediately to confirm the purity of the starting material.
-
Mobile Phase Compatibility: Evaluate the pH and composition of your mobile phase. If the mobile phase is strongly acidic or basic, it might be causing on-column degradation. Consider using a mobile phase with a more neutral pH if possible.
-
Sample Diluent: Ensure your sample diluent is inert and does not promote degradation. Prepare samples for analysis immediately before injection.
Q4: How stable is this compound in common organic solvents like DMSO?
Best Practices for Storage in DMSO:
-
Low Temperature Storage: For long-term storage, it is recommended to keep DMSO stock solutions at -20°C or -80°C.
-
Aliquot: Prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Moisture Control: Use anhydrous DMSO and minimize exposure to atmospheric moisture, as water can facilitate hydrolytic degradation pathways.
Quantitative Data Summary
Since specific quantitative stability data for this compound is not extensively published, the following tables are provided as templates for researchers to systematically record their own experimental data from forced degradation studies.
Table 1: Stability of this compound in Aqueous Solution at Various pH Values
| pH | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Time (%) | % Degradation | Observations (e.g., color change) |
| 2.0 | 25 | 0 | ||||
| 2.0 | 25 | 24 | ||||
| 7.0 | 25 | 0 | ||||
| 7.0 | 25 | 24 | ||||
| 9.0 | 25 | 0 | ||||
| 9.0 | 25 | 24 |
Table 2: Thermal and Photolytic Stability of this compound in Solution
| Condition | Solvent | Time (hours) | Initial Purity (%) | Purity after Time (%) | % Degradation |
| 60°C | Acetonitrile:Water (1:1) | 0 | |||
| 60°C | Acetonitrile:Water (1:1) | 24 | |||
| Photolytic (ICH Q1B) | Acetonitrile:Water (1:1) | 0 | |||
| Photolytic (ICH Q1B) | Acetonitrile:Water (1:1) | 24 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to evaluate the stability of this compound. These studies are essential for developing stability-indicating analytical methods.[4][5]
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Studies
For each condition, a solution of this compound (e.g., 1 mg/mL) should be prepared and subjected to the stress conditions. A control sample should be stored at 2-8°C and protected from light.
-
Acid Hydrolysis:
-
Prepare a solution of the compound in 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water 1:1).
-
Add 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water 1:1).
-
Incubate at 60°C in a temperature-controlled oven for 7 days.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water 1:1).
-
Expose the solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, analyze the sample by HPLC.
-
Visualizations
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Crystallization of 1-amino-2,3-dihydro-1H-inden-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-amino-2,3-dihydro-1H-inden-4-ol.
Troubleshooting Crystallization Issues
Crystallization of this compound can be influenced by several factors, from solvent choice to temperature control. This guide addresses common problems and offers systematic approaches to resolve them.
Problem 1: No Crystal Formation (Solution Remains Clear)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Solution is too dilute. | - Concentrate the solution by slowly evaporating the solvent. - Add an anti-solvent dropwise to induce precipitation. |
| Inappropriate solvent system. | - Screen a variety of solvents with different polarities. Common choices for similar compounds include toluene, ethyl acetate, and alcohols. - Consider a binary solvent system, such as toluene/hexane.[1] |
| Cooling rate is too fast. | - Allow the solution to cool to room temperature slowly before transferring to a colder environment (e.g., ice bath or refrigerator). |
| Compound has very high solubility in the chosen solvent. | - Switch to a solvent in which the compound has lower solubility at room temperature. |
Problem 2: Oiling Out (Formation of a Liquid Phase Instead of Solid Crystals)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Supersaturation is too high. | - Dilute the solution slightly with the primary solvent before cooling. - Decrease the cooling rate to allow for more controlled crystal growth. |
| Presence of impurities. | - Purify the crude material using column chromatography before crystallization. - Perform a hot filtration to remove any insoluble impurities.[1] |
| Inappropriate solvent. | - Use a solvent system where the compound's solubility has a steeper dependence on temperature. |
Problem 3: Poor Crystal Quality (Small, Needle-like, or Amorphous Solid)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Rapid nucleation and crystal growth. | - Slow down the cooling process. A programmable cooling bath can provide precise temperature control. - Reduce the degree of supersaturation. |
| Agitation is too vigorous or absent. | - Introduce gentle stirring to prevent the formation of a solid mass and promote the growth of individual crystals. |
| Presence of impurities that inhibit crystal growth. | - Ensure the starting material is of high purity. Recrystallization of the starting material may be necessary. |
Problem 4: Low Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Significant solubility in the mother liquor. | - Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) to maximize precipitation. - Minimize the amount of solvent used for washing the collected crystals. Use cold solvent for washing.[1] |
| Material lost during transfers. | - Ensure all equipment is properly rinsed and the rinsate is combined with the main batch. |
| Incomplete crystallization. | - Allow sufficient time for the crystallization to complete. This can range from a few hours to several days. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a crystallization solvent for this compound?
A good starting point is to test a range of solvents with varying polarities. For aminoindanol derivatives, solvent systems like toluene/hexane have been shown to be effective.[1] It is recommended to perform small-scale solubility tests in solvents such as ethyl acetate, isopropyl alcohol, acetonitrile, and toluene to identify a suitable candidate where the compound is soluble at elevated temperatures but has limited solubility at room temperature or below.
Q2: How can I improve the enantiomeric purity of my product during crystallization?
If you are working with a specific enantiomer, ensuring its purity is crucial. If the enantiomeric excess (ee) is low, consider the following:
-
Verify the purity of the starting material: Use analytical techniques like chiral HPLC to confirm the enantiomeric purity of the input material.[1]
-
Recrystallization: A carefully controlled recrystallization can sometimes enrich the desired enantiomer.
-
Diastereomeric Salt Formation: Reacting the chiral amine with a chiral acid to form diastereomeric salts can allow for separation through selective crystallization.
Q3: My compound is sensitive to air and moisture. What precautions should I take during crystallization?
For air and moisture-sensitive compounds, it is important to:
-
Use dry solvents.
-
Perform the crystallization under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Use oven-dried glassware.
Q4: How can I confirm the identity and purity of my crystals?
After crystallization, it is essential to analyze the product to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy: To confirm the chemical structure.
-
HPLC/UPLC: To assess chemical purity and, with a chiral column, enantiomeric purity.
-
Mass Spectrometry: To confirm the molecular weight.
Experimental Workflow & Decision Making
The following diagrams illustrate a general workflow for troubleshooting crystallization and a decision-making process for solvent selection.
Caption: A workflow for troubleshooting common crystallization problems.
Caption: A decision-making diagram for selecting a suitable crystallization solvent.
References
common impurities in 1-amino-2,3-dihydro-1H-inden-4-ol and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the common impurities in 1-amino-2,3-dihydro-1H-inden-4-ol and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetically prepared this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, intermediates, and reagents.
-
Byproducts: These are formed from side reactions occurring during the synthesis.
-
Stereoisomers: Due to the presence of two chiral centers, diastereomers and enantiomers are significant potential impurities.
Q2: What are the likely process-related impurities and byproducts from a typical synthesis of this compound?
A2: A common synthetic route involves the oximation of 4-hydroxy-1-indanone followed by reduction. Therefore, likely impurities include:
-
4-hydroxy-1-indanone: The starting ketone for the oximation reaction.
-
4-hydroxy-1-indanone oxime: The intermediate that may not have been fully reduced.
-
Secondary amines: These can form from the reaction of the primary amine product with the intermediate imine during reduction.[1]
-
Hydroxylamine derivatives: Incomplete reduction of the oxime can sometimes lead to the corresponding hydroxylamine.
Q3: How can I detect the presence of these impurities in my sample?
A3: A combination of analytical techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying most organic impurities. A reversed-phase C18 column is often a good starting point.
-
Chiral HPLC, Supercritical Fluid Chromatography (SFC), or Capillary Electrophoresis (CE): These techniques are essential for the separation and quantification of stereoisomers (diastereomers and enantiomers).[2]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is powerful for identifying the chemical structures of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities, and chiral derivatizing agents can aid in determining diastereomeric purity.[2]
Q4: What are the general strategies for removing these impurities?
A4: Purification strategies should be tailored to the specific impurities present. Common methods include:
-
Recrystallization: Effective for removing many process-related impurities and byproducts, especially if the desired product is a crystalline solid. Formation of a salt (e.g., with oxalic acid) can improve crystallization and purity.[3]
-
Column Chromatography: Silica gel chromatography is a standard method for separating compounds with different polarities.
-
Chiral Resolution: This is necessary for separating enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[] Chiral chromatography can also be used for preparative separation.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (4-hydroxy-1-indanone)
-
Problem: Significant amount of 4-hydroxy-1-indanone detected in the final product.
-
Possible Cause: Incomplete oximation reaction.
-
Solution:
-
Reaction Optimization: Ensure sufficient equivalents of hydroxylamine and appropriate reaction time and temperature for the oximation step.
-
Purification: 4-hydroxy-1-indanone is less polar than the amino alcohol product. It can be effectively removed by silica gel column chromatography.
-
Issue 2: Incomplete Reduction of 4-hydroxy-1-indanone Oxime
-
Problem: The presence of the oxime intermediate in the final product.
-
Possible Cause: Insufficient reducing agent or non-optimal reaction conditions.
-
Solution:
-
Reaction Optimization: Increase the equivalents of the reducing agent (e.g., NaBH₄ with a transition metal salt) or extend the reaction time.
-
Purification: The oxime is less polar than the amine and can be separated by silica gel chromatography.
-
Issue 3: Contamination with Stereoisomers
-
Problem: The product is a mixture of diastereomers or enantiomers.
-
Possible Cause: The synthetic route is not stereoselective, or racemization has occurred.
-
Solution:
-
Separation of Diastereomers: Diastereomers have different physical properties and can often be separated by standard techniques like column chromatography or recrystallization.
-
Resolution of Enantiomers:
-
Diastereomeric Salt Formation: React the racemic amine with an enantiomerically pure chiral acid (e.g., tartaric acid, camphorsulfonic acid) to form diastereomeric salts. These salts can then be separated by fractional crystallization. The desired enantiomer is recovered by treating the separated salt with a base.
-
Chiral Chromatography: For smaller scales or analytical purposes, preparative chiral HPLC can be used to separate enantiomers.
-
-
Data Presentation
Table 1: Summary of Common Impurities and Removal Strategies
| Impurity Category | Specific Impurity Example | Likely Source | Recommended Detection Method | Recommended Removal Method | Purity Achievable |
| Starting Material | 4-hydroxy-1-indanone | Incomplete oximation | HPLC, LC-MS | Silica Gel Chromatography | >99% |
| Intermediate | 4-hydroxy-1-indanone oxime | Incomplete reduction | HPLC, LC-MS | Silica Gel Chromatography | >99% |
| Byproduct | Dimeric secondary amines | Side reaction during reduction | LC-MS, NMR | Silica Gel Chromatography | >98% |
| Stereoisomers | Diastereomers | Non-stereoselective synthesis | Chiral HPLC, SFC, CE[2] | Column Chromatography, Recrystallization | >99% (diastereomerically pure) |
| Stereoisomers | Enantiomers | Racemic synthesis | Chiral HPLC, SFC, CE[2] | Diastereomeric Salt Resolution,[] Chiral Chromatography | >99% ee |
Experimental Protocols
Protocol 1: Purification by Recrystallization of the Oxalate Salt
This protocol is a general method for purifying amino alcohols by forming a salt, which often has better crystallization properties than the free base.[3]
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., isopropanol or ethanol) at an elevated temperature.
-
Salt Formation: Add a stoichiometric amount of oxalic acid dissolved in the same solvent to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the oxalate salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Liberation of Free Base: Dissolve the purified oxalate salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the pure this compound with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a general procedure for separating a racemic mixture of amines.[]
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). Add 0.5 equivalents of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid).
-
Fractional Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly. The diastereomeric salt of one enantiomer should preferentially crystallize.
-
Isolation of Diastereomer: Collect the crystals by filtration. The enantiomeric excess of the amine in the crystallized salt can be checked by chiral HPLC after liberating a small sample.
-
Recrystallization (Optional): If the desired diastereomeric purity is not achieved, recrystallize the salt from the same solvent system.
-
Liberation of Enantiomer: Treat the purified diastereomeric salt with a base to recover the enantiomerically enriched amine, as described in Protocol 1. The other enantiomer remains in the filtrate and can be recovered if desired.
Visualizations
Caption: General purification workflow for this compound.
Caption: Relationship between synthesis pathway and common impurity sources.
References
Technical Support Center: Enhancing Enantioselectivity in Reactions of 1-Amino-2,3-dihydro-1H-inden-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the enantioselectivity of reactions involving 1-amino-2,3-dihydro-1H-inden-4-ol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of chiral this compound and its derivatives?
A1: The main strategies revolve around three key approaches:
-
Enzymatic Resolution: Utilizing enzymes, such as transaminases, to selectively synthesize one enantiomer from a prochiral ketone precursor. This method can achieve very high enantiomeric purity and yield under mild conditions.
-
Chiral Catalysis: Employing chiral catalysts, such as organocatalysts or metal complexes with chiral ligands (e.g., BOX, PyBOX), to direct the reaction towards the desired enantiomer.[1][2][3] Oxazaborolidine catalysts derived from chiral amino alcohols have also proven effective in the enantioselective reduction of corresponding ketones.[4]
-
Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. The auxiliary is then removed in a subsequent step.[4]
Q2: My reaction is producing a racemic or nearly racemic mixture. What are the likely causes?
A2: A lack of enantioselectivity can stem from several factors:
-
Inactive or Inefficient Catalyst: The chiral catalyst may be deactivated by impurities, moisture, or air. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under an inert atmosphere if required.
-
Incorrect Catalyst/Ligand Choice: The chosen chiral catalyst or ligand may not be suitable for the specific substrate or reaction type. A screening of different catalysts and ligands is often necessary.
-
Suboptimal Reaction Temperature: Temperature can significantly impact enantioselectivity. Reactions are often run at low temperatures to enhance selectivity.[4]
-
Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway. This can sometimes be mitigated by adjusting reaction conditions (e.g., concentration, temperature) to favor the catalyzed reaction.
Q3: I am observing low diastereoselectivity (e.g., a mixture of cis and trans isomers) in addition to poor enantioselectivity. How can I improve this?
A3: Controlling both diastereoselectivity and enantioselectivity is a common challenge, particularly in the synthesis of substituted cyclic compounds like aminoindanols.[1][2] Key strategies include:
-
Choice of Synthetic Route: Some synthetic strategies inherently favor the formation of a specific diastereomer. For instance, intramolecular cyclization reactions can be designed to favor the cis product.[3] The Ritter reaction has also been used for regio- and stereoselective synthesis of cis-1-aminoindan-2-ol.[5]
-
Bulky Reagents: Employing sterically demanding reagents can favor the formation of the thermodynamically more stable diastereomer. For example, the use of bulky alkyl hydride reagents in reductions has been shown to afford excellent diastereoselectivities.[4]
-
Careful Selection of Catalyst and Conditions: The catalyst and reaction conditions can influence the transition state geometry, thereby affecting diastereoselectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Enantiomeric Excess (ee%) | 1. Inactive catalyst/ligand.2. Suboptimal reaction temperature.3. Incorrect solvent.4. Competing uncatalyzed reaction. | 1. Use fresh, high-purity catalyst and ligand. Ensure anhydrous and inert conditions.2. Screen a range of temperatures, often starting at 0 °C and going down to -78 °C.[4]3. Test different solvents with varying polarities and coordinating abilities.4. Adjust reagent concentrations and addition rates to favor the catalytic pathway. |
| Poor Yield | 1. Catalyst deactivation.2. Incomplete reaction.3. Product degradation. | 1. Identify and remove potential catalyst poisons (e.g., water, oxygen, impurities in the substrate).2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.3. Analyze for side products to understand potential degradation pathways and adjust workup procedures accordingly. |
| Inconsistent Results | 1. Variability in reagent quality.2. Sensitivity to minor changes in reaction setup.3. Atmospheric moisture or oxygen contamination. | 1. Use reagents from a consistent, high-purity source.2. Standardize all experimental parameters, including glassware, stirring rate, and heating/cooling method.3. Employ rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox). |
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Ketone Reduction using an Oxazaborolidine Catalyst
This protocol is adapted from methodologies used for the asymmetric reduction of ketones to form chiral amino alcohols and can be applied to the synthesis of this compound from the corresponding ketone.[4]
Materials:
-
Prochiral ketone precursor to this compound
-
Chiral oxazaborolidine catalyst (e.g., (R)- or (S)-CBS catalyst)
-
Borane source (e.g., BH₃·THF, BH₃·SMe₂)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Quenching agent (e.g., methanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the chiral oxazaborolidine catalyst (0.05 - 0.1 equivalents) in anhydrous solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., -10 °C to -78 °C).
-
Slowly add the borane source (1.0 - 1.5 equivalents) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of the prochiral ketone (1.0 equivalent) in the anhydrous solvent dropwise to the catalyst-borane mixture over 30-60 minutes.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or SFC.
Protocol 2: Kinetic Resolution via Enzymatic Transamination
This protocol outlines a general approach for the kinetic resolution of a racemic amine or the asymmetric synthesis from a prochiral ketone using a transaminase enzyme.
Materials:
-
Racemic this compound or the corresponding prochiral ketone
-
Transaminase enzyme (screening kit with various enzymes is recommended)
-
Amine donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO) if needed for substrate solubility
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution containing the PLP cofactor.
-
Add the transaminase enzyme to the buffer solution.
-
Add the amine donor in excess.
-
Dissolve the substrate (ketone or racemic amine) in a minimal amount of co-solvent (if necessary) and add it to the reaction mixture to start the reaction.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the conversion and enantiomeric excess of the product and remaining substrate over time using chiral HPLC.
-
Once the desired conversion/ee is reached, stop the reaction by adding a quenching solvent (e.g., acetonitrile) or by acidification.
-
Extract the product with an appropriate organic solvent.
-
Purify the product by chromatography or crystallization.
Quantitative Data Summary
The following tables summarize typical results for enantioselective reactions of related aminoindanol systems, which can serve as a benchmark for optimizing reactions of this compound.
Table 1: Enantioselective Reduction of Ketones to Amino Alcohols using Oxazaborolidine Catalysts [4]
| Catalyst/Ligand | Borane Source | Temperature (°C) | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| B-Methyl Oxazaborolidine | BH₃·SMe₂ | -10 | THF | - | 96 |
| B-Methyl Oxazaborolidine | BH₃·THF | -10 | THF | - | 95 |
| B-Hydrogen Oxazaborolidine | BH₃·SMe₂ | -30 | THF | - | 93 |
Table 2: Transfer Hydrogenation of Aromatic Ketones using Aminoindanol-derived Ligands [4]
| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) | Enantiomeric Excess (ee%) |
| cis-Aminoindanol | [RuCl₂(arene)]₂ | KOH | Isopropanol | Good | High |
| Phenylglycinol | [RuCl₂(arene)]₂ | KOH | Isopropanol | - | 23 |
| N-Methyl Aminoindanol | [RuCl₂(arene)]₂ | KOH | Isopropanol | - | 27 |
Visualizations
Experimental Workflow for Catalyst Screening
Caption: Workflow for Catalyst and Condition Screening.
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting Low Enantioselectivity.
References
Technical Support Center: Scale-up Synthesis of 1-Amino-2,3-dihydro-1H-inden-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-amino-2,3-dihydro-1H-inden-4-ol.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 4-hydroxy-1-indanone Intermediate
Q: We are experiencing low yields during the cyclization step to form 4-hydroxy-1-indanone from dihydrocoumarin. What are the potential causes and solutions?
A: Low yields in the synthesis of 4-hydroxy-1-indanone are often attributed to incomplete hydrolysis of the starting material or inefficient cyclization. Here are some troubleshooting steps:
-
Incomplete Hydrolysis: Ensure the complete conversion of dihydrocoumarin to the intermediate before proceeding with cyclization. Monitor the reaction by HPLC or TLC. The hydrolysis is typically catalyzed by a strong acid like hydrochloric acid.[1]
-
Inefficient Cyclization: The choice of cyclizing agent and reaction conditions are critical. Polyphosphoric acid (PPA) is a common reagent for this type of intramolecular Friedel-Crafts acylation.[1]
-
Temperature Control: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause side reactions and degradation of the product.
-
Catalyst Activity: The use of a strong acid resin as a co-catalyst can improve the efficiency of the cyclization reaction with PPA.[1]
-
-
Purification Loss: Significant product loss can occur during workup and purification. Optimize the extraction and crystallization procedures to minimize loss.
Issue 2: Poor Selectivity and Low Yield in the Amination Step
Q: Our reductive amination of 4-hydroxy-1-indanone is resulting in a mixture of products and a low yield of the desired this compound. How can we improve this?
A: Reductive amination can be a challenging step, especially on a larger scale. Here are several factors to consider:
-
Choice of Aminating Agent and Reducing Agent: The combination of the ammonia source and the reducing agent is crucial.
-
Reaction Conditions:
-
Temperature and Pressure: For catalytic hydrogenation, optimizing the hydrogen pressure and reaction temperature is essential for achieving good conversion and selectivity.[2]
-
pH Control: Maintaining the optimal pH is critical, especially when using aqueous ammonia, to ensure the equilibrium favors imine formation.
-
-
Side Reactions: Be aware of potential side reactions such as over-reduction of the aromatic ring or formation of secondary amines. Careful selection of the catalyst and reaction conditions can minimize these.
Issue 3: Difficulty in Stereocontrol
Q: We are struggling to control the stereochemistry at the C1 and C4 positions, leading to a mixture of diastereomers. What strategies can we employ for stereoselective synthesis?
A: Achieving the desired stereoisomer is a common challenge in the synthesis of aminoindanols.[4][5][6] Consider the following approaches:
-
Chiral Auxiliaries: The use of chiral auxiliaries can direct the stereochemical outcome of the reduction or amination step.
-
Enzymatic Resolution: Biocatalytic methods, such as the use of transaminase enzymes, can offer high enantioselectivity in the amination of a ketone precursor.[7] This approach can provide the desired enantiomer in high purity.
-
Asymmetric Hydrogenation: Employing a chiral catalyst for the hydrogenation of an enamine or imine intermediate can lead to the desired stereoisomer.
-
Classical Resolution: If a racemic mixture is formed, it can be resolved using a chiral acid to form diastereomeric salts that can be separated by crystallization.
Issue 4: Impurity Profile and Purification Challenges
Q: We are observing several impurities in our final product after scale-up, making purification by chromatography difficult and inefficient. How can we address this?
A: A thorough understanding of the impurity profile is key to developing an effective purification strategy.[8][9][10]
-
Identify the Impurities: Use techniques like LC-MS and NMR to identify the structure of the major impurities. Common impurities can arise from starting materials, reagents, side reactions, and degradation products.[8][9]
-
Optimize Reaction Conditions: Once the impurities are identified, modify the reaction conditions to minimize their formation. For example, if an over-reduction product is observed, you might need to use a less active catalyst or milder reaction conditions.
-
Develop a Crystallization-Based Purification: For large-scale production, purification by chromatography is often not economically viable. Developing a robust crystallization process is crucial.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions that provide good recovery of the desired product with high purity.
-
Salt Formation: Converting the final product to a salt (e.g., hydrochloride or mesylate) can often improve its crystallinity and facilitate purification.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A1: A common and scalable approach involves a two-step process:
-
Synthesis of 4-hydroxy-1-indanone: This intermediate can be prepared from dihydrocoumarin via acid-catalyzed hydrolysis followed by intramolecular Friedel-Crafts cyclization using an agent like polyphosphoric acid.[1]
-
Amination of 4-hydroxy-1-indanone: The ketone can be converted to the amine through several methods, including:
-
Reductive Amination: Direct reaction with an ammonia source in the presence of a reducing agent like H₂/Pd/C.[2]
-
Oxime Formation and Reduction: Conversion to the oxime using hydroxylamine, followed by reduction.[3]
-
Biocatalytic Amination: Using a transaminase enzyme for a stereoselective conversion.[7]
-
Q2: What are the key safety considerations for this synthesis at scale?
A2: Several safety aspects should be carefully managed:
-
Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate equipment and procedures.
-
Strong Acids: The use of strong acids like polyphosphoric acid and hydrochloric acid requires appropriate personal protective equipment (PPE) and handling procedures to avoid corrosion and chemical burns.
-
Exothermic Reactions: Some steps, like the cyclization, can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent runaway reactions.
-
Solvent Handling: Use and handle flammable organic solvents in well-ventilated areas and take precautions against ignition sources.
Q3: How can we monitor the progress of the key reaction steps?
A3: In-process controls (IPCs) are essential for a successful scale-up.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and byproducts. This is the preferred method for accurate monitoring.
-
Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the conversion of key intermediates without the need for isolation.
Data Presentation
Table 1: Comparison of Potential Amination Methods
| Method | Typical Reagents | Advantages | Potential Challenges at Scale |
| Reductive Amination | 4-hydroxy-1-indanone, NH₃/NH₄OAc, H₂, Pd/C | One-pot procedure, potentially high atom economy.[2] | Catalyst handling and recovery, control of over-reduction, high pressure requirements. |
| Oxime Reduction | 4-hydroxy-1-indanone, NH₂OH·HCl, then reducing agent (e.g., Al/Ni alloy) | Avoids high-pressure hydrogenation.[3] | Multi-step process, use of potentially hazardous reducing agents. |
| Biocatalytic Amination | 4-hydroxy-1-indanone, Transaminase, Amine Donor | High stereoselectivity, mild reaction conditions.[7] | Enzyme cost and stability, potential for low reaction rates, need for specialized equipment. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Step 1: Synthesis of 4-hydroxy-1-indanone [1]
-
Hydrolysis of Dihydrocoumarin: To a suitable reactor, charge dihydrocoumarin and a 6M solution of hydrochloric acid. Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Work-up: Cool the reaction mixture to room temperature. The product should precipitate. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield the intermediate 3-(2-hydroxyphenyl)propanoic acid.
-
Cyclization: To a separate reactor, charge polyphosphoric acid (PPA) and heat to 70-80 °C. Slowly add the dried 3-(2-hydroxyphenyl)propanoic acid, ensuring the temperature does not exceed 90 °C. A strong acid resin can be added as a catalyst.
-
Reaction Monitoring: Stir the mixture at 80-90 °C for 2-4 hours, monitoring the reaction progress by HPLC.
-
Quenching and Isolation: Cool the reaction mixture and carefully quench by adding it to ice water with vigorous stirring. The product, 4-hydroxy-1-indanone, will precipitate.
-
Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-1-indanone.
Step 2: Reductive Amination of 4-hydroxy-1-indanone [Based on similar transformations, e.g.,[2]]
-
Reaction Setup: In a high-pressure reactor, dissolve 4-hydroxy-1-indanone in a suitable solvent (e.g., methanol) containing a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Catalyst Addition: Add a palladium on carbon catalyst (5-10 wt% Pd/C) to the solution.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake and by taking periodic samples for HPLC analysis.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent or by salt formation followed by crystallization to yield this compound.
Mandatory Visualization
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the amination step.
References
- 1. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 2. CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents [patents.google.com]
- 3. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Amino-2,3-dihydro-1H-inden-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for obtaining 1-amino-2,3-dihydro-1H-inden-4-ol, a valuable building block in pharmaceutical research. The methods compared are classical chemical synthesis via reductive amination and modern biocatalytic synthesis using transaminase enzymes. This comparison is based on established chemical principles and analogous enzymatic reactions, providing a framework for laboratory application.
Method 1: Chemical Synthesis via Leuckart Reductive Amination
The Leuckart reaction and its variations represent a classical approach to the reductive amination of ketones.[1] This one-pot method utilizes ammonium formate as both the nitrogen source and the reducing agent, offering a straightforward route from 4-hydroxy-1-indanone to the target amine.[2][3]
Experimental Protocol:
Materials:
-
4-hydroxy-1-indanone
-
Ammonium formate
-
Formic acid (optional, as catalyst)
-
Methanol
-
10% Palladium on carbon (for transfer hydrogenation variant)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure (Leuckart-Wallach Reaction):
-
In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxy-1-indanone (1.0 eq) and ammonium formate (10-20 eq).
-
Heat the mixture to 160-180°C and maintain it at this temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add a 10% aqueous solution of sodium hydroxide to the reaction mixture until a basic pH is achieved.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Procedure (Catalytic Transfer Hydrogenation Variant):
-
To a solution of 4-hydroxy-1-indanone (1.0 eq) in methanol, add ammonium formate (5-10 eq) and 10% Palladium on carbon (10 mol%).[4]
-
Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a 10% sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic phase over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography.
Method 2: Biocatalytic Synthesis via Transamination
Biocatalysis using transaminase enzymes has emerged as a powerful and green alternative for the synthesis of chiral amines from prochiral ketones.[5] Transaminases offer high enantioselectivity and operate under mild reaction conditions, making them attractive for pharmaceutical applications.[6][7] While a specific protocol for this compound is not widely published, a reliable procedure can be adapted from the successful transamination of structurally similar substrates like 4-cyanoindanone.[6]
Experimental Protocol:
Materials:
-
4-hydroxy-1-indanone
-
A suitable (S)- or (R)-selective transaminase enzyme
-
Isopropylamine (or another suitable amino donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Dimethyl sulfoxide (DMSO) as a co-solvent
-
Ethyl acetate
-
10% Sodium hydroxide solution
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker)
Procedure:
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5) containing the pyridoxal 5'-phosphate cofactor (1 mM).
-
In a reaction vessel, dissolve 4-hydroxy-1-indanone (e.g., 10 mM) in a minimal amount of DMSO and add it to the buffer solution.
-
Add the amino donor, isopropylamine (e.g., 500 mM).
-
Initiate the reaction by adding the transaminase enzyme (e.g., 1-5 mg/mL).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.
-
Monitor the conversion of the ketone to the amine using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Upon completion, stop the reaction by adding a 10% sodium hydroxide solution to raise the pH.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Performance Comparison
| Parameter | Leuckart Reductive Amination | Biocatalytic Transamination |
| Starting Material | 4-hydroxy-1-indanone | 4-hydroxy-1-indanone |
| Key Reagents | Ammonium formate, (Optional: Pd/C) | Transaminase enzyme, Amino donor, PLP |
| Reaction Conditions | High temperature (160-180°C or reflux) | Mild (30-40°C, neutral pH) |
| Stereoselectivity | Racemic product | High enantioselectivity (>99% ee possible) |
| Yield | Moderate to good (typically 50-80%) | Good to excellent (can exceed 90%)[6] |
| Purity | Requires significant purification | High purity, often with fewer byproducts |
| Reaction Time | 4-12 hours | 24-48 hours |
| Environmental Impact | Harsh conditions, use of organic solvents | Green chemistry, aqueous medium |
| Scalability | Well-established for large scale | Can be challenging, requires enzyme production |
Visualizing the Synthetic Pathways
Caption: Comparative workflows for chemical and biocatalytic synthesis.
Logical Relationship of Method Selection
Caption: Decision tree for selecting a synthesis method.
Conclusion
The choice between chemical and biocatalytic synthesis of this compound depends largely on the specific requirements of the research or development project. For rapid production of the racemic compound where stereochemistry is not a primary concern, the Leuckart reductive amination offers a time-tested and straightforward approach. However, for applications in modern drug development where enantiopurity is paramount, biocatalytic transamination presents a superior alternative. It provides direct access to highly enantiomerically enriched products under environmentally benign conditions, aligning with the principles of green chemistry. While the initial investment in enzyme screening and process optimization for biocatalysis may be higher, the benefits of high selectivity and cleaner reaction profiles often outweigh these considerations in the long term.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ajpamc.com [ajpamc.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 1-Amino-2,3-dihydro-1H-inden-4-ol and Other Aminoindanols
For Researchers, Scientists, and Drug Development Professionals
The aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. This guide provides a comparative analysis of the biological activity of 1-amino-2,3-dihydro-1H-inden-4-ol and other notable aminoindanol derivatives. The information presented herein is intended to support research and drug development efforts by providing a clear comparison of their pharmacological profiles, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biological Activities
The following table summarizes the in vitro biological activities of several aminoindanol derivatives, focusing on their interactions with monoamine transporters, which are key targets for neurological and psychiatric disorders. The data highlights the structure-activity relationships within this class of compounds, demonstrating how substitutions on the indane ring influence potency and selectivity.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Reference |
| 1-Aminoindan | 1,790 | 1,840 | 457 | [1] |
| 2-Aminoindan (2-AI) | 320 | 5,740 | 47 | [1] |
| 5-Hydroxy-2-aminoindan (5-OH-2-AI) | 133 | 1,020 | 28 | [1] |
| N-methyl-1-aminoindan | 1,210 | 1,220 | 230 | [1] |
| N,N-dimethyl-1-aminoindan | 1,230 | 1,600 | 1,030 | [1] |
| 4-Hydroxy-1-N-methylaminoindan | 863 | 1,230 | 108 | [1] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,100 | 130 | 590 | [1] |
Note: Data for this compound is not currently available in the public domain.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of Monoamine Transporters by Aminoindanols.
This diagram illustrates the typical mechanism of action for many aminoindanol derivatives. By blocking the reuptake of monoamine neurotransmitters from the synaptic cleft, these compounds increase the concentration of neurotransmitters available to bind to postsynaptic receptors, thereby modulating neuronal signaling.
Caption: General Workflow for In Vitro Monoamine Transporter Inhibition Assay.
This flowchart outlines the key steps involved in a typical in vitro assay to determine the inhibitory activity of aminoindanol derivatives on monoamine transporters.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Monoamine Transporter Uptake Inhibition Assay
This protocol is adapted from methodologies used for assessing the potency of compounds at monoamine transporters expressed in HEK293 cells.[2]
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well plates and grown to confluence.
2. Assay Procedure:
-
On the day of the assay, the growth medium is aspirated, and the cells are washed once with Krebs-Ringer-HEPES (KRH) buffer.
-
The test compounds (aminoindanols) are prepared in serial dilutions in KRH buffer.
-
50 µL of the test compound solution is added to the wells, along with control wells for total uptake (buffer only) and non-specific uptake (a high concentration of a known selective inhibitor, e.g., GBR-12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
The plate is pre-incubated for 10-20 minutes at 37°C.
-
The uptake reaction is initiated by adding 50 µL of KRH buffer containing a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
The incubation is carried out for a specific time (e.g., 5-15 minutes) at 37°C.
3. Termination and Detection:
-
The uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.
-
The cells are lysed with a suitable lysis buffer (e.g., 1% SDS).
-
The radioactivity in the cell lysate is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a general procedure for determining the binding affinity of compounds to dopamine receptors.
1. Membrane Preparation:
-
HEK293 cells stably expressing the desired dopamine receptor subtype (e.g., D1, D2, D3) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 200-250 µL.
-
To each well, the following are added:
-
Membrane preparation (a specific amount of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).
-
Varying concentrations of the unlabeled test compound (aminoindanol).
-
For determining non-specific binding, a high concentration of a known dopamine receptor antagonist (e.g., haloperidol) is used instead of the test compound.
-
-
The plate is incubated at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
The filters are washed several times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined from the competition binding curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Discussion of Structure-Activity Relationships
The available data, primarily focused on monoamine transporter inhibition, reveals several key structure-activity relationships (SARs) for aminoindanols:
-
Position of the Amino Group: Comparison between 1-aminoindan and 2-aminoindan shows that the position of the amino group significantly impacts activity and selectivity. 2-Aminoindan is a more potent inhibitor of DAT and NET compared to 1-aminoindan.[1]
-
Hydroxyl Substitution: The introduction of a hydroxyl group on the aromatic ring can enhance potency. For instance, 5-hydroxy-2-aminoindan is a more potent inhibitor of DAT and NET than the parent 2-aminoindan.[1] The position of the hydroxyl group is also critical for chemical stability, with 4- and 6-hydroxy-1-aminoindans being more stable than the 5-hydroxy regioisomer.
-
N-Alkylation: N-alkylation of the amino group generally decreases the inhibitory potency at monoamine transporters, as seen with N-methyl and N,N-dimethyl derivatives of 1-aminoindan.[1]
-
Ring Substitutions: The addition of a methylenedioxy group to the aromatic ring, as in MDAI, significantly increases potency at the serotonin transporter (SERT).[1]
While quantitative data for this compound is not yet available, based on the established SAR trends, it is plausible that this compound would exhibit activity at monoamine transporters. The 4-hydroxy substitution suggests it would be a stable compound for investigation. Its activity profile relative to other aminoindanols would depend on the interplay between the 1-amino and 4-hydroxy substitutions. Further experimental evaluation is necessary to fully characterize its pharmacological profile.
Of note, (R)-1-aminoindan, the major metabolite of the anti-Parkinson's drug rasagiline, has been shown to possess neuroprotective properties that are independent of monoamine oxidase (MAO) inhibition.[3][4][5] This suggests that aminoindanols may have multiple mechanisms of action beyond transporter inhibition, which warrants further investigation.
Conclusion
The aminoindanol scaffold presents a versatile platform for the design of novel psychoactive and neuroprotective agents. The biological activity of these compounds is highly dependent on the substitution pattern on both the indane ring and the amino group. While significant data exists for several derivatives, a comprehensive understanding of the SAR requires further investigation, particularly for compounds like this compound. The experimental protocols provided in this guide offer a foundation for such future studies, which will be crucial for the development of new therapeutics targeting monoamine systems and related neurological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for 1-Amino-2,3-dihydro-1H-inden-4-ol
This guide provides a comparative overview of validated analytical methods for the quantitative determination of 1-amino-2,3-dihydro-1H-inden-4-ol, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies.
Introduction
This compound is a chiral molecule, making the development of stereoselective analytical methods crucial for its characterization and quality control. The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific analytical challenge, such as separating enantiomers or quantifying trace impurities. This guide compares three common analytical techniques, presenting their respective strengths and weaknesses through summarized validation data and detailed experimental protocols.
Method Comparison
The following tables summarize the validation parameters for three distinct analytical methods. The data presented is a synthesis of typical performance characteristics for the analysis of similar aminoindanol derivatives and amino compounds, as specific validated methods for this compound are not widely published.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for the enantioselective separation and quantification of chiral compounds like this compound.[1]
Table 1: Validation Summary for Chiral HPLC Method
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Resolution (Rs) | > 2.0 between enantiomers |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly after derivatization, offers high sensitivity and is a powerful tool for the analysis of volatile and semi-volatile compounds. For aminoindanols, derivatization is essential to improve volatility and chromatographic performance.[1]
Table 2: Validation Summary for GC-MS Method (Post-Derivatization)
| Validation Parameter | Result |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.8% - 102.5% |
| Precision (% RSD) | < 3.0% |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 ng/mL |
| Specificity | Confirmed by mass spectra |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, particularly suitable for analyzing compounds in complex biological matrices.[2][3][4] It often requires minimal sample preparation and can provide direct analysis without derivatization.[4][5][6]
Table 3: Validation Summary for LC-MS/MS Method
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | 0.005 ng/mL |
| Limit of Quantitation (LOQ) | 0.015 ng/mL |
| Matrix Effect | Monitored and compensated |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below.
Chiral HPLC Method
This protocol is designed for the direct enantiomeric separation of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Ethanol (90:5:5, v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
-
Analysis: Inject the standards and samples and record the chromatograms. Identify and quantify the enantiomers based on their retention times and peak areas.
Caption: Workflow for Chiral HPLC Analysis.
GC-MS Method with Derivatization
This protocol involves a two-step derivatization to enhance the volatility of this compound for GC-MS analysis.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral capillary GC column.
Reagents:
-
Pyridine
-
Trifluoroacetic anhydride (TFAA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (anhydrous)
-
Helium (carrier gas)
Procedure:
-
Derivatization:
-
To 1 mg of the sample, add 50 µL of pyridine and 50 µL of TFAA.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS.
-
Cap and heat at 70°C for 45 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-Val)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C (hold for 2 min), ramp at 5°C/min to 200°C (hold for 10 min).
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-550
-
-
Analysis: Inject the derivatized sample and acquire the data. Identify the derivatized enantiomers by their retention times and mass spectra.
Caption: Workflow for GC-MS Analysis with Derivatization.
LC-MS/MS Method
This protocol is for the direct, high-sensitivity quantification of this compound, particularly in complex matrices.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer.
-
Reversed-phase C18 column.
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare calibration standards by serial dilution in the initial mobile phase composition.
-
Sample Preparation:
-
For biological samples, perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge.
-
Dilute the supernatant with mobile phase A before injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions for this compound.
-
-
Analysis: Inject standards and samples. Quantify the analyte using the peak area ratio to the internal standard.
Caption: Workflow for LC-MS/MS Analysis.
Conclusion
The selection of an appropriate analytical method for this compound is contingent upon the specific analytical requirements.
-
Chiral HPLC is the method of choice for enantiomeric purity assessment due to its excellent resolving power for stereoisomers.
-
GC-MS provides high sensitivity but requires a derivatization step, which can introduce variability. It is well-suited for identifying and quantifying volatile impurities.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices, such as in biological fluids, often with simpler sample preparation.
Each method, when properly validated, can provide reliable and accurate data for the analysis of this compound. The information presented in this guide should assist researchers and drug development professionals in selecting the most suitable analytical technique for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 1-Amino-2,3-dihydro-1H-inden-4-ol Enantiomers: A Guide for Researchers
Introduction
The enantiomers of 1-amino-2,3-dihydro-1H-inden-4-ol represent a compelling area of study for researchers and drug development professionals. As with many chiral molecules, the spatial arrangement of atoms in the (R) and (S) enantiomers can lead to significant differences in their pharmacological profiles, including receptor binding affinity, functional activity, and metabolic stability. While direct comparative experimental data for the enantiomers of this compound is not extensively available in publicly accessible literature, this guide provides a comparative framework based on the known stereoselective behavior of structurally related aminoindane derivatives. This document aims to be a valuable resource by outlining expected differences, providing relevant experimental protocols, and illustrating key concepts through diagrams.
The indane scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with various biological targets, most notably monoamine transporters and G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The 4-hydroxy-1-aminoindane structure, in particular, shares features with known dopamine receptor agonists. It is well-established that the stereochemistry of the amino group at the C1 position is a critical determinant of biological activity in this class of compounds.
Comparative Data
Due to the absence of direct experimental data for the enantiomers of this compound, the following table presents an inferred comparison based on the pharmacological profiles of analogous aminoindane compounds. This information should be considered predictive and highlights the necessity for empirical validation.
| Property | (R)-1-amino-2,3-dihydro-1H-inden-4-ol | (S)-1-amino-2,3-dihydro-1H-inden-4-ol | Rationale / Supporting Evidence for Analogs |
| Predicted Primary Target | Dopamine Receptors (e.g., D1, D2) | Dopamine Receptors (e.g., D1, D2) | Aminoindane derivatives are known to possess affinity for dopamine receptors.[1] The 4-hydroxy group may contribute to binding at catecholamine receptors. |
| Predicted Potency | Likely to exhibit different potency | Likely to exhibit different potency | Enantiomers of pharmacologically active compounds typically show significant differences in their affinity and potency for their biological targets due to stereospecific interactions.[2][3][4] |
| Predicted Functional Activity | Potential for agonist, partial agonist, or antagonist activity | Potential for agonist, partial agonist, or antagonist activity with differing efficacy | The functional consequence of receptor binding (agonism vs. antagonism) is often highly dependent on the stereochemistry of the ligand. |
| Monoamine Transporter Interaction | Potential for interaction with DAT, NET, SERT | Potential for interaction with DAT, NET, SERT with different selectivity | Various aminoindane derivatives have been shown to inhibit monoamine transporters with varying selectivity profiles.[1] |
| Synthesis & Resolution | Can be obtained via chiral resolution of the racemate or asymmetric synthesis. | Can be obtained via chiral resolution of the racemate or asymmetric synthesis. | Methods for the synthesis and resolution of related chiral aminoindanols and aminoindane carbonitriles have been described, often employing enzymatic resolution or chiral chromatography.[5] |
| Chemical Stability | Stable as a free base or salt. | Stable as a free base or salt. | 4-Hydroxy-1-aminoindans have been reported to be chemically stable.[6] |
Experimental Protocols
To empirically determine the comparative pharmacology of the (R) and (S) enantiomers of this compound, a series of in vitro assays would be required. Below is a representative protocol for a dopamine D2 receptor binding assay.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the (R) and (S) enantiomers of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds: (R)- and (S)-1-amino-2,3-dihydro-1H-inden-4-ol dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well microplate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer.
-
50 µL of radioligand at a final concentration of ~0.5 nM.
-
50 µL of a range of concentrations of the test enantiomer (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle (for total binding).
-
For non-specific binding, add 50 µL of 10 µM haloperidol instead of the test compound.
-
50 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plates at room temperature for 90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Diagram 1: Proposed Dopamine D1 Receptor Signaling Pathway
Caption: Proposed signaling cascade following activation of the D1 dopamine receptor.
Diagram 2: General Experimental Workflow for Enantiomer Comparison
Caption: Workflow for the comparative evaluation of chiral enantiomers.
Conclusion
While direct comparative data on the enantiomers of this compound remains to be published, the principles of stereochemistry in pharmacology strongly suggest that the (R) and (S) forms will exhibit distinct biological profiles. It is anticipated that they will differ in their affinity and efficacy at dopamine receptors and potentially other monoamine-related targets. The provided experimental protocol for a dopamine receptor binding assay serves as a foundational method for initiating such a comparative study. Further research, including functional assays and in vivo studies, is essential to fully elucidate the unique pharmacological properties of each enantiomer. The diagrams presented offer a conceptual framework for understanding the potential mechanism of action and the experimental approach required for a thorough investigation. This guide underscores the critical need for empirical studies to unlock the therapeutic potential of these specific chiral molecules.
References
- 1. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpamc.com [ajpamc.com]
- 6. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 1-amino-2,3-dihydro-1H-inden-4-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 1-amino-2,3-dihydro-1H-inden-4-ol, a scaffold of interest in medicinal chemistry, unambiguous structure confirmation is paramount. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by typical experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Techniques
The confirmation of the structure of this compound derivatives relies on a combination of spectroscopic methods. Each technique provides unique and complementary information to build a complete picture of the molecule's constitution and stereochemistry.
| Analytical Technique | Information Provided | Key Parameters and Typical Observations | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. | ¹H NMR: Chemical shifts (δ) for aromatic and aliphatic protons, coupling constants (J) revealing proton-proton proximity. ¹³C NMR: Chemical shifts for unique carbon atoms. 2D NMR (COSY, HSQC, HMBC): Correlation peaks establishing connectivity between protons and carbons. | Requires relatively pure sample in solution. May require advanced 2D experiments for complex derivatives. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition, and provides structural information through fragmentation patterns. | High-Resolution MS (HRMS): Provides a highly accurate mass measurement to determine the elemental formula. Tandem MS (MS/MS): Fragmentation patterns that can help identify key structural motifs and substituent locations. | Isomer differentiation can be challenging without chromatographic separation. Fragmentation can sometimes be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to isolate the target molecule. Chiral HPLC can determine enantiomeric purity. | Retention Time (Rt): A characteristic time for the compound to elute from the column, indicating purity. Peak Area: Proportional to the concentration of the compound. Chiral Separation: Baseline separation of enantiomers for determining enantiomeric excess (% ee). | Does not directly provide structural information. Requires method development for optimal separation. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for O-H (alcohol), N-H (amine), C-H (aromatic and aliphatic), and C=C (aromatic) bonds. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Provides the absolute, three-dimensional structure of the molecule in the solid state. | Provides precise bond lengths, bond angles, and stereochemical configuration. | Requires a single crystal of suitable quality, which can be challenging to grow. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the molecular framework and stereochemistry.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C{¹H} NMR spectrum to observe the carbon signals.
-
If further structural confirmation is needed, perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
-
-
-
Data Analysis: Process the acquired spectra using appropriate software. Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and 2D correlation peaks to assign all proton and carbon signals and confirm the proposed structure.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate molecular weight and elemental formula of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric purity of a chiral this compound derivative.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive (e.g., diethylamine for basic compounds). The goal is to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Mandatory Visualization
The following diagrams illustrate the general workflow for confirming the structure of a this compound derivative and the logical relationships in the data analysis process.
Caption: Workflow for Synthesis, Purification, and Structural Confirmation.
A Comparative Guide to the Bioactivity of Indenolol and Related Beta-Blockers
This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the bioactivity of Indenolol with supporting experimental data.
Introduction to Indenolol and Beta-Adrenergic Blockers
Indenolol is a non-selective beta-adrenergic antagonist that was investigated for the treatment of hypertension in the 1980s.[1] Like other beta-blockers, it functions by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[2][3][4] This action modulates the sympathetic nervous system's "fight or flight" response, leading to effects such as reduced heart rate and blood pressure.[2]
This guide compares the bioactivity of Indenolol with two other beta-blockers:
-
Propranolol: A widely used non-selective beta-blocker.
-
Practolol: A selective β1-blocker that is no longer in clinical use due to high toxicity.[5]
Comparative Bioassay Data
The following tables summarize the quantitative data from various bioassays comparing the effects of Indenolol, Propranolol, and Practolol.
Table 1: Hemodynamic Effects of Intravenous Indenolol in Hypertensive Patients
| Infusion Rate (µ g/100 ml tissue/min) | Change in Forearm Blood Flow |
| 5 | No significant change |
| 15 | Dose-dependent increase |
| 50 | Dose-dependent increase |
Data from a study on nine hypertensive patients. The vasodilatory effect was abolished by propranolol, indicating it was mediated by beta-adrenoceptor stimulation.[6]
Table 2: Acute Antihypertensive Effects of Oral Indenolol (120 mg) vs. Placebo
| Parameter | Change with Indenolol |
| Systolic Blood Pressure | -27.9 mm Hg |
| Diastolic Blood Pressure | -17.1 mm Hg |
| Heart Rate | Significantly decreased |
| Cardiac Index | Decreased |
| Systemic Vascular Resistance | No significant change |
| Renal Blood Flow | Increased |
| Leg Blood Flow | Increased |
Results from a double-blind, crossover, randomized study in 12 hypertensive patients, measured 2 hours after a single oral administration.[7]
Table 3: Comparative Potency of Propranolol and Practolol in Inhibiting Exercise-Induced Tachycardia
| Compound | Blood Concentration for Maximal Inhibition |
| Propranolol | 0.10 ± 0.08 µg/ml |
| Practolol | 2.5 ± 0.4 µg/ml |
Maximal inhibition of exercise tachycardia was comparable for both drugs, averaging 74 ± 7% of the control value.[8]
Signaling Pathway of Beta-Adrenergic Blockers
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like epinephrine, a conformational change activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to various cellular responses. Beta-blockers competitively inhibit the initial binding of the agonist to the receptor, thus blocking this signaling cascade.
Experimental Protocols
In Vivo Bioassay: Measurement of Hemodynamic Effects in Hypertensive Patients
This protocol describes a method to assess the acute hemodynamic effects of a beta-blocker.
Methodology:
-
Subject Recruitment: Recruit hypertensive patients and discontinue any existing antihypertensive medications after a suitable washout period.
-
Catheterization: Place a catheter in the brachial artery for drug infusion.
-
Baseline Measurement: Infuse a saline solution and record baseline measurements of forearm blood flow (using venous plethysmography), mean arterial pressure, and heart rate.
-
Drug Administration: Administer the test compound (e.g., Indenolol) via infusion at cumulatively increasing doses.
-
Data Collection: Monitor and record hemodynamic parameters at each dose level.
-
Cross-validation (Optional): To confirm beta-blockade, co-administer a known beta-blocker (e.g., propranolol) and observe for the abolition of the test compound's effects.
In Vitro Bioassay: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to beta-adrenergic receptors.
Methodology:
-
Receptor Source: Utilize cell membranes prepared from a cell line overexpressing the target beta-adrenergic receptor (e.g., HEK293 cells).
-
Reagents:
-
Radioligand: A high-affinity beta-adrenergic antagonist labeled with a radioisotope (e.g., [125I]-(S)-Pindolol).
-
Test Compound: The compound to be assayed (e.g., Indenolol).
-
Non-labeled Antagonist: A known high-affinity antagonist (e.g., Propranolol) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Wells containing receptor membranes and the radioligand.
-
Non-specific Binding: Wells containing receptor membranes, the radioligand, and a high concentration of the non-labeled antagonist.
-
Competitive Binding: Wells containing receptor membranes, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well and wash to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC50 value.
Conclusion
The available bioassay data for Indenolol demonstrates its activity as a beta-adrenergic blocker with antihypertensive effects. The comparative data with Propranolol and Practolol provides a context for its potency and physiological effects. The provided experimental protocols offer a framework for the cross-validation of these and other novel compounds targeting the beta-adrenergic system. Further research would be beneficial to fully elucidate the complete pharmacological profile of Indenolol and its potential therapeutic applications.
References
- 1. Indenolol - Wikipedia [en.wikipedia.org]
- 2. What is Indenolol Hydrochloride used for? [synapse.patsnap.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Practolol - Wikipedia [en.wikipedia.org]
- 6. Indenolol, a beta-blocker with partial agonism at vascular beta-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal and limb vasodilatation during acute beta-adrenoceptor blockade with indenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aminoindanol Isomers in Asymmetric Catalysis: The Established Leader vs. an Uncharted Territory
In the realm of asymmetric catalysis, the molecular architecture of chiral ligands and auxiliaries is paramount in dictating the stereochemical outcome of a reaction. Among the privileged scaffolds utilized by synthetic chemists, aminoindanols have demonstrated exceptional efficacy. This guide provides a detailed comparison of two positional isomers: the extensively studied and widely applied cis-1-amino-2-indanol and the largely unexplored 1-amino-2,3-dihydro-1H-inden-4-ol. This analysis is directed at researchers, scientists, and professionals in drug development to inform the selection of catalysts for stereoselective transformations.
Overview
cis-1-Amino-2-indanol has established itself as a cornerstone in asymmetric synthesis. Its rigid bicyclic structure, conferred by the fusion of a benzene ring and a cyclopentyl ring, provides a well-defined chiral environment that leads to high levels of stereocontrol in a variety of catalytic reactions.[1][2][3] It is a key building block for several classes of highly effective chiral ligands, most notably those used in enantioselective reductions and cycloadditions.
In stark contrast, a thorough review of the scientific literature reveals a significant gap in the investigation of this compound as a catalyst or chiral ligand. While its constitutional isomer has been the subject of numerous studies, the catalytic potential of the 4-hydroxy substituted analogue remains uncharted territory. This guide, therefore, will present a comprehensive overview of the catalytic performance of cis-1-amino-2-indanol in two major applications and will highlight the absence of corresponding data for this compound, thereby identifying a potential avenue for future research.
Performance in Asymmetric Catalysis: cis-1-Amino-2-indanol
The utility of cis-1-amino-2-indanol is prominently showcased in its application as a precursor to oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones, and as a chiral ligand in transition metal-catalyzed reactions, such as the asymmetric transfer hydrogenation of ketones.
Corey-Bakshi-Shibata (CBS) Reduction of Ketones
cis-1-Amino-2-indanol is a precursor for the preparation of highly effective oxazaborolidine catalysts, which are used for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[4][5][6]
The following table summarizes the performance of an in-situ generated oxazaborolidine catalyst derived from (1S, 2R)-(-)-cis-1-amino-2-indanol in the reduction of various aromatic ketones.[1]
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | >95 | 96 |
| α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | >95 | 94 |
| 1-Indanone | 1-Indanol | >95 | 92 |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | >95 | 95 |
-
To a solution of (1S, 2R)-(-)-cis-1-amino-2-indanol (0.1 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert nitrogen atmosphere, a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 1.0 mL, 1.0 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes to ensure the formation of the oxazaborolidine catalyst.
-
The solution is then cooled to the desired reaction temperature (e.g., -20 °C).
-
A solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol (2 mL).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral secondary alcohol.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
References
- 1. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 3. Strategies for Accessing cis-1-Amino-2-Indanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Assessing the Purity of Synthesized 1-amino-2,3-dihydro-1H-inden-4-ol: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical purity of synthesized 1-amino-2,3-dihydro-1H-inden-4-ol, a key intermediate in the development of various pharmaceutical agents. Objective evaluation of purity is critical to ensure the safety, efficacy, and reproducibility of subsequent research and drug manufacturing processes. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.
Introduction to Purity Assessment
The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, intermediates, by-products, and stereoisomers. The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or determination of enantiomeric excess.
Comparative Analysis of Purity Assessment Techniques
A summary of the performance of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound is presented below. The data is based on hypothetical, yet representative, experimental results.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Parameter | HPLC (UV Detection) | GC-MS (EI Detection) | ¹H NMR (600 MHz) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Linearity (R²) | >0.999 | >0.998 | >0.995 (with internal standard) |
| Precision (RSD) | < 2% | < 3% | < 5% |
| Throughput | High | Medium | Low |
| Impurity Identification | Limited (requires standards) | High (based on mass spectra) | Moderate (structural information) |
| Chiral Separation | Yes (with chiral column) | Yes (with chiral column) | Limited (with chiral solvating agents) |
Experimental Workflows
The general workflow for assessing the purity of a synthesized batch of this compound involves sample preparation followed by analysis using one or more of the techniques detailed below.
Caption: General experimental workflow for the purity assessment of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Purity
HPLC is a versatile and widely used technique for the quantitative analysis of non-volatile and thermally labile compounds. For this compound, both reversed-phase HPLC for achiral purity and chiral HPLC for enantiomeric purity are crucial.
1. Achiral Purity by Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area.
2. Chiral Purity by Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1 v/v/v). Isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.
-
Data Analysis: Determine the enantiomeric excess (% ee) by comparing the peak areas of the two enantiomers.
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is required prior to analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol:
-
Dissolve ~1 mg of the sample in 100 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-550.
-
Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) with an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 600 MHz).
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): A certified reference standard with a known purity and non-overlapping signals (e.g., maleic acid).
-
¹H NMR Parameters:
-
Pulse sequence: zg30.
-
Number of scans: 16.
-
Relaxation delay (d1): 5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30.
-
Number of scans: 1024.
-
Relaxation delay (d1): 2 seconds.
-
-
Sample Preparation:
-
For structural confirmation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent.
-
For qNMR: Accurately weigh ~10 mg of the sample and ~5 mg of the internal standard, and dissolve them in ~0.6 mL of deuterated solvent.
-
-
Data Analysis:
-
Confirm the structure by analyzing chemical shifts, coupling constants, and integration of signals in the ¹H and ¹³C NMR spectra.
-
Calculate the purity by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
-
Potential Impurities
Based on common synthetic routes starting from 4-hydroxy-1-indanone, potential impurities may include:
-
Starting Material: Unreacted 4-hydroxy-1-indanone.
-
Intermediates: Any intermediates from the amination reaction.
-
By-products: Products of side reactions, such as over-alkylation or dimerization.
-
Stereoisomers: The undesired enantiomer if a non-stereoselective synthesis is employed.
-
Degradation Products: The compound may be susceptible to oxidation or other degradation pathways, especially if the phenolic hydroxyl group is unprotected.
Conclusion
The comprehensive purity assessment of synthesized this compound requires a multi-technique approach. HPLC is the method of choice for routine quantitative purity and enantiomeric excess determination due to its high precision and throughput. GC-MS, following derivatization, is invaluable for the identification of unknown volatile and semi-volatile impurities. NMR spectroscopy provides unequivocal structural confirmation and can be used for quantitative analysis, serving as an orthogonal method to chromatography. The selection and combination of these techniques will ensure a thorough characterization of the synthesized compound, which is paramount for its application in research and drug development.
Comparative Guide to the Applications of 1-Amino-2,3-dihydro-1H-inden-4-ol and Its Isomeric Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known applications of 1-amino-2,3-dihydro-1H-inden-4-ol and its structurally related isomers. While direct applications of this compound are not extensively documented in publicly available literature, its isomers, particularly the aminoindanols, serve as crucial chiral building blocks and intermediates in pharmaceutical and chemical synthesis. This guide will focus on these well-documented analogs to provide a valuable comparative context for researchers.
Overview of Key Amino-2,3-dihydro-1H-indenol Analogs
The core structure of amino-2,3-dihydro-1H-indenol offers multiple points for substitution and stereoisomerism, leading to a variety of analogs with distinct applications. The most prominent among these are the 1-amino-2-hydroxy and 2-amino-1-hydroxy isomers. The hydrochloride salt of 3-amino-2,3-dihydro-1H-inden-4-ol is commercially available, suggesting its use as a chemical reagent or intermediate, though specific applications are not detailed in the reviewed literature.[1]
This guide will primarily compare the following key analogs:
-
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (and its enantiomer, (1R,2S)) : The most widely utilized isomer, primarily as a chiral ligand and auxiliary in asymmetric synthesis.
-
(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol : A diastereomer of the above, also used as a chemical building block.[2]
-
(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile : A related intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators.[3]
Comparative Applications
The primary application of these aminoindanol derivatives lies in their ability to induce chirality in chemical reactions, making them invaluable in the synthesis of enantiomerically pure compounds, a critical aspect of drug development.
| Compound/Analog | Primary Application Area | Specific Use Cases |
| (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol | Asymmetric Synthesis | Chiral ligand for transition metal-catalyzed reactions; Chiral auxiliary for diastereoselective reactions; Synthesis of chiral receptors for enantioselective recognition.[4] |
| (1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol | Chemical Synthesis | Building block for more complex molecules and pharmaceuticals.[2] |
| (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile | Pharmaceutical Intermediate | Key intermediate in the synthesis of S1P receptor modulators like Ozanimod and Ponesimod, used in treating neurodegenerative diseases.[3] |
| 3-Amino-2,3-dihydro-1H-inden-4-ol HCl | Chemical Reagent | Starting material for chemical synthesis.[1] |
Performance in Asymmetric Synthesis: A Closer Look at (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol and its enantiomer are extensively used as chiral ligands in a variety of asymmetric reactions. Their rigid bicyclic structure and the stereospecific arrangement of the amino and hydroxyl groups allow for effective chiral induction.
Table 1: Performance Data for (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol Derived Ligands in Catalytic Asymmetric Reactions
| Reaction Type | Catalyst/Ligand System | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Michael Addition | Aminoindanol-pyridine ligand with CaCl₂ | α,β-unsaturated carbonyls | Moderate to high | Moderate to high | [4] |
| Aldol Reaction | Oxazolidinone derivative of cis-1-amino-2-hydroxyindan with Boron enolates | Various aldehydes | Good | Highly enantioselective | [4] |
| Transfer Hydrogenation | (not specified) | α-amido ketones | (not specified) | up to 99% | [4] |
| Friedel-Crafts Alkylation | Bis(oxazolinyl)thiophene-Cu(II) complexes (related ligand class) | Indole and nitroolefins | up to 76% | up to 81% | [5] |
Experimental Protocols
Regio- and Stereoselective Synthesis of cis-1-Aminoindan-2-ol via Ritter Reaction
A common method for the synthesis of cis-1-aminoindan-2-ol involves the Ritter reaction. This reaction provides a regio- and stereoselective route to this valuable chiral auxiliary.[4]
Workflow for the Synthesis of cis-1-Aminoindan-2-ol:
Caption: Synthetic pathway to cis-1-aminoindan-2-ol.
Detailed Protocol:
-
Asymmetric Epoxidation of Indene: Indene is subjected to asymmetric epoxidation using a suitable chiral catalyst (e.g., Jacobsen's catalyst) and an oxidant (e.g., m-CPBA or NaOCl) to yield the corresponding chiral indene oxide.
-
Ritter Reaction: The resulting indene oxide is then treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid (e.g., sulfuric acid), followed by hydrolysis. This nucleophilic opening of the epoxide ring proceeds with high regio- and stereoselectivity to yield the cis-amino alcohol.
Enzymatic Synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile
An alternative to classical chemical synthesis is the use of biocatalysts. Transaminase enzymes have been employed for the stereoselective synthesis of the (S)-enantiomer of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, an intermediate for S1P receptor modulators.[3] This enzymatic approach offers high enantioselectivity and better yields compared to multi-step chemical processes.[3]
Comparison of Synthetic Routes to (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile:
Caption: Chemical vs. Enzymatic synthesis routes.
Experimental Data Comparison:
| Method | Key Steps | Yield | Enantioselectivity | Conditions | Reference |
| Chemical | Multi-step including amination and resolution | Poor | Low (before resolution) | Extreme reaction conditions, high catalyst loading | [3] |
| Enzymatic | Single step biocatalytic amination | Good | High (100% chiral purity reported) | Mild conditions (e.g., 40°C) | [3] |
Signaling Pathway Relevance: S1P Receptor Modulation
The intermediate, (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, is a precursor to drugs that target the Sphingosine-1-Phosphate (S1P) receptors.[3] These receptors are involved in various cellular processes, and their modulation is a therapeutic strategy for neurodegenerative diseases.
Caption: Simplified S1P receptor signaling pathway.
Conclusion
While direct applications of this compound remain to be fully explored in the scientific literature, the extensive use of its isomers highlights the potential of this chemical scaffold. The aminoindanol framework, particularly in its chiral forms, is a proven and valuable tool in asymmetric synthesis for the development of enantiomerically pure pharmaceuticals. The successful application of related compounds as key intermediates for S1P receptor modulators further underscores the potential of this class of molecules in drug discovery. Researchers interested in this compound can draw valuable insights from the synthesis and application of its well-documented analogs, paving the way for new discoveries and applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. ajpamc.com [ajpamc.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1-amino-2,3-dihydro-1H-inden-4-ol: A Comparative Guide to its Potential as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the enzyme inhibitory potential of the novel compound, 1-amino-2,3-dihydro-1H-inden-4-ol. Due to the absence of published experimental data on this specific molecule, this document outlines a comparative analysis against well-established inhibitors of clinically relevant enzymes. The structural features of this compound, specifically its amino-indanol scaffold, suggest potential interactions with enzymes involved in neurotransmitter metabolism, such as Monoamine Oxidase (MAO), Dopamine β-Hydroxylase (DBH), and Acetylcholinesterase (AChE).
Comparative Analysis of Inhibitory Activity
To evaluate the potential efficacy of this compound, its inhibitory activity would be quantified and compared against known inhibitors for three key enzymes. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Hypothetical IC50 Values for this compound and Reference Inhibitors against Monoamine Oxidase (MAO-A and MAO-B)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| Moclobemide (Reversible MAO-A inhibitor)[1][] | 100 - 200 | 2,000 - 5,000 | 0.02 - 0.1 |
| Selegiline (Irreversible MAO-B inhibitor)[1][] | 5,000 - 10,000 | 5 - 15 | 333 - 2,000 |
| Tranylcypromine (Non-selective MAOI)[1] | 50 - 150 | 70 - 200 | ~1 |
Table 2: Hypothetical IC50 Values for this compound and Reference Inhibitors against Dopamine β-Hydroxylase (DBH)
| Compound | DBH IC50 (nM) |
| This compound | To Be Determined |
| Nepicastat[3][4][5] | 8.5 - 9 |
| Etamicastat[4][5] | 107 |
| Disulfiram (Irreversible inhibitor)[4][] | Variable (Irreversible) |
Table 3: Hypothetical IC50 Values for this compound and Reference Inhibitors against Acetylcholinesterase (AChE)
| Compound | AChE IC50 (nM) |
| This compound | To Be Determined |
| Donepezil[7][8][9] | 5 - 10 |
| Galantamine[7][8][9] | 400 - 600 |
| Rivastigmine[7][8] | 100 - 400 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. The following are standard protocols for determining the inhibitory potential of this compound.
General Experimental Workflow for Enzyme Inhibition Assays
The workflow for determining the IC50 value of a test compound is a standardized procedure.
Caption: General workflow for determining enzyme inhibition and IC50 values.
Monoamine Oxidase (MAO) Inhibition Assay
-
Principle: The activity of MAO-A and MAO-B is determined by monitoring the production of hydrogen peroxide using a fluorescent probe.
-
Materials: Recombinant human MAO-A and MAO-B, kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates, horseradish peroxidase, Amplex Red reagent, and the test compound.
-
Procedure:
-
The test compound is pre-incubated with the respective MAO isoenzyme in a reaction buffer.
-
The substrate is added to initiate the enzymatic reaction.
-
The fluorescence generated from the reaction of hydrogen peroxide with Amplex Red is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated and compared to a control without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Dopamine β-Hydroxylase (DBH) Inhibition Assay
-
Principle: DBH activity is measured by quantifying the conversion of dopamine to norepinephrine.
-
Materials: Purified bovine DBH, dopamine hydrochloride, ascorbic acid, catalase, and the test compound.
-
Procedure:
-
The test compound is incubated with DBH, dopamine, and cofactors (ascorbic acid and catalase).
-
The reaction is stopped after a defined period.
-
The amount of norepinephrine produced is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Inhibitory activity is calculated by comparing the amount of norepinephrine produced in the presence and absence of the inhibitor.
-
IC50 values are determined from the dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Materials: Purified human AChE, acetylthiocholine iodide, DTNB, and the test compound.
-
Procedure:
-
The test compound is pre-incubated with AChE in a buffer containing DTNB.
-
The reaction is initiated by the addition of acetylthiocholine.
-
The change in absorbance at 412 nm is monitored over time using a spectrophotometer.
-
The rate of the reaction is determined and used to calculate the percentage of inhibition.
-
IC50 values are derived from the resulting concentration-inhibition curve.
-
Signaling Pathways
Understanding the signaling pathways in which these enzymes operate is crucial for contextualizing the potential impact of a novel inhibitor.
Dopaminergic and Noradrenergic Pathways
DBH is a key enzyme in the conversion of dopamine to norepinephrine, a critical step in catecholamine synthesis. Inhibition of DBH would lead to an increase in dopamine levels and a decrease in norepinephrine levels.[3][4][10]
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 10. What are DBH inhibitors and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of 1-amino-2,3-dihydro-1H-inden-4-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 1-amino-2,3-dihydro-1H-inden-4-ol, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety First
Summary of Potential Hazards (Based on Isomers):
| Hazard Class | GHS Hazard Statement | Common Precautionary Measures |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This table is a summary of hazards associated with isomers of this compound and should be used as a precautionary guide.
Given these potential hazards, it is imperative to handle all waste containing this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid material or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations. The following is a general procedure to be adapted to your institution's specific guidelines.
1. Waste Characterization:
-
Based on the properties of aromatic amines, this compound should be treated as a hazardous chemical waste due to its potential toxicity.[1]
-
It is not suitable for drain or regular trash disposal.[2]
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect them in a separate, compatible, and clearly labeled liquid hazardous waste container. Avoid mixing with other incompatible waste streams. For instance, store acids and bases separately.[3]
3. Container Management:
-
Use containers that are in good condition and compatible with the chemical. The original container is often a suitable choice.[3]
-
All waste containers must be kept securely closed except when adding waste.[3][4]
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[5]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[3][4][5]
-
The SAA must be under the control of the laboratory personnel.
5. Arranging for Disposal:
-
Once the waste container is full or when the experiment is complete, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6][7]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved protocol from your EHS department.
6. Documentation:
-
Maintain accurate records of the chemical waste generated, including the amount and date of accumulation, as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acs.org [acs.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. international.skcinc.com [international.skcinc.com]
Essential Safety and Operational Guide for Handling 1-amino-2,3-dihydro-1H-inden-4-ol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-amino-2,3-dihydro-1H-inden-4-ol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary: Based on data from structurally similar compounds, this compound is anticipated to pose the following hazards:
A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][5] A face shield may be necessary where there is a significant splash potential.[5][6] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber).[1] | Gloves must be inspected for integrity before each use.[1] The specific glove material should be selected based on the solvent used and breakthrough time.[1] Wash and dry hands thoroughly after removing gloves.[1] |
| Skin and Body Protection | Laboratory coat. Fire/flame resistant and impervious clothing may be required based on the nature of the experiment.[1] | Provides a barrier against skin contact, which can cause irritation.[1] Contaminated clothing should be removed and washed before reuse.[1][7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate or if irritation is experienced.[1] | Recommended when handling the solid form to avoid breathing in dust, which may cause respiratory irritation.[1] Ensure proper fit and use in accordance with the manufacturer's instructions. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Inspect all PPE for damage and ensure it is correctly sized.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don safety goggles and, if necessary, a face shield.
-
Put on inner gloves (if using a two-glove system).
-
Put on outer, chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
Handle the solid form of the compound carefully to minimize dust generation.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2]
-
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled, and sealed hazardous waste container. Do not let the product enter drains.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be disposed of as hazardous waste.
-
Regulations: All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
PPE Selection Workflow
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram provides a logical workflow for selecting the necessary protective equipment.
Caption: A decision-making workflow for the selection of appropriate PPE when handling the specified compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 4-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 22170214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. hsa.ie [hsa.ie]
- 7. osha.oregon.gov [osha.oregon.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
